Thalidomide-NH-C6-NH-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O6/c1-24(2,3)34-23(33)26-14-7-5-4-6-13-25-16-10-8-9-15-19(16)22(32)28(21(15)31)17-11-12-18(29)27-20(17)30/h8-10,17,25H,4-7,11-14H2,1-3H3,(H,26,33)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIJXYLTQWCASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thalidomide-NH-C6-NH-Boc: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on a Key Building Block for Proteolysis Targeting Chimeras (PROTACs)
Introduction
Thalidomide-NH-C6-NH-Boc is a synthetic bifunctional molecule that has emerged as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This technical guide provides a comprehensive overview of this compound, its chemical properties, its role in recruiting the E3 ubiquitin ligase Cereblon (CRBN), and its application in the design and synthesis of PROTACs for targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Core Compound Profile: this compound
This compound is an E3 ligase ligand-linker conjugate. It consists of a thalidomide (B1683933) moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 6-carbon (C6) alkyl linker. The linker is terminated with a Boc (tert-butyloxycarbonyl) protected amine group. The Boc protecting group allows for a modular approach to PROTAC synthesis, where it can be selectively removed to enable conjugation with a ligand for a specific protein of interest.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C24H32N4O6 |
| Molecular Weight | 472.53 g/mol |
| CAS Number | 2093536-13-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action: The Role in PROTAC Technology
This compound is a fundamental building block for constructing PROTACs that hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins.
The thalidomide component of the molecule binds to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1][2][3] This binding event recruits the E3 ligase machinery. A complete PROTAC, synthesized from this compound, also contains a ligand for a protein of interest (POI). This heterobifunctional nature allows the PROTAC to simultaneously bind to both the POI and CRBN, forming a ternary complex.
Within the ternary complex, the E3 ligase is brought into close proximity to the POI, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[4]
References
An In-depth Technical Guide to Thalidomide-NH-C6-NH-Boc: A Key Building Block for Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C6-NH-Boc is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). It incorporates the thalidomide (B1683933) moiety, which functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a six-carbon alkyl linker with a Boc-protected terminal amine.[1] This bifunctional nature allows for its conjugation to a target protein ligand, creating a PROTAC molecule capable of inducing the targeted degradation of specific proteins.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed, representative synthesis protocol for this compound, along with an illustration of its role in the PROTAC signaling pathway.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the phthalimide (B116566) glutarimide (B196013) core of thalidomide linked at the 4-position of the phthalimide ring to a hexyl chain, which is terminally protected with a tert-butyloxycarbonyl (Boc) group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂N₄O₆ | [2] |
| Molecular Weight | 472.5 g/mol | [2] |
| CAS Number | 2093536-13-9 | [2] |
| Appearance | Solid | N/A |
| Purity | Typically >95% | N/A |
| Storage Conditions | -20°C | [2] |
Table 2: Solubility Data
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 100 mg/mL (≥ 211.63 mM) | May require sonication | [3] |
| In Vivo Formulation | 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Suspended solution, may require sonication | [3] |
Experimental Protocols
Representative Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from phthalic anhydride (B1165640), followed by a nucleophilic aromatic substitution reaction.
Step 1: Synthesis of 4-Fluorothalidomide
4-Fluorothalidomide is a key intermediate for the introduction of the linker at the 4-position of the phthalimide ring. It can be synthesized from 3-fluorophthalic anhydride and 3-aminopiperidine-2,6-dione (B110489) hydrochloride.
-
Reactants: 3-Fluorophthalic anhydride, 3-aminopiperidine-2,6-dione hydrochloride, sodium acetate (B1210297).
-
Solvent: Acetic acid.
-
Procedure: A mixture of 3-fluorophthalic anhydride, 3-aminopiperidine-2,6-dione hydrochloride, and sodium acetate in acetic acid is heated at reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed, and dried.
Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This step involves the reaction of 4-fluorothalidomide with a mono-Boc-protected 1,6-hexanediamine. The fluorine atom on the phthalimide ring is displaced by the primary amine of the linker.
-
Reactants: 4-Fluorothalidomide, N-Boc-1,6-hexanediamine, and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).
-
Solvent: A polar aprotic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-fluorothalidomide in the chosen solvent, N-Boc-1,6-hexanediamine and DIPEA are added.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours, with the progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water to precipitate the product.
-
The crude product is collected by filtration and washed with water.
-
Purification is achieved by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to yield this compound as a solid.
-
Table 3: Representative Experimental Parameters for SNAr Reaction
| Parameter | Condition |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | DMSO or DMF |
| Purification | Silica Gel Column Chromatography |
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Role in PROTAC-Mediated Protein Degradation
This compound is a key component in the construction of PROTACs that hijack the Cereblon E3 ubiquitin ligase. The thalidomide part of the molecule binds to Cereblon, while the Boc-protected amine can be deprotected to allow for the attachment of a ligand that binds to a specific protein of interest (POI). The resulting PROTAC then brings the POI into close proximity with the E3 ligase complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a versatile and valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure and properties, coupled with a feasible synthetic route, make it an essential component for the development of novel PROTAC-based therapeutics. This guide provides the core technical information required for its synthesis, characterization, and application in the design of next-generation protein degraders.
References
In-Depth Technical Guide: Thalidomide-NH-C6-NH-Boc (CAS No. 2093536-13-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C6-NH-Boc, with the CAS number 2093536-13-9, is a crucial bifunctional linker molecule extensively utilized in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] PROTACs are a novel class of therapeutic agents that, instead of merely inhibiting the function of a target protein, mediate its degradation through the cell's own ubiquitin-proteasome system. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its mechanism of action in PROTACs, and its application in the synthesis of targeted protein degraders.
Core Compound Data
A summary of the key chemical and physical properties of this compound is presented in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 2093536-13-9 | [4] |
| Molecular Formula | C24H32N4O6 | [4] |
| Molecular Weight | 472.53 g/mol | [4] |
| Appearance | Solid | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][4] |
| Solubility | DMSO: 100 mg/mL (211.63 mM) with ultrasonic treatment. In vivo formulation (suspended solution): 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. | [1][4] |
Synthesis of this compound
Experimental Protocol: A Plausible Synthetic Route
Step 1: Mono-Boc Protection of 1,6-Hexanediamine (B7767898)
-
Dissolve 1,6-hexanediamine in a suitable solvent such as dichloromethane (B109758) (DCM) or a biphasic system of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)2O (0.5-0.8 equivalents to favor mono-protection) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove unreacted diamine and di-Boc protected by-product. This typically involves extraction with an organic solvent and washing with acidic and basic solutions.
-
Purify the resulting mono-Boc-protected 1,6-hexanediamine by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 4-Fluoro-thalidomide
A common precursor for linker attachment is a functionalized thalidomide (B1683933), such as 4-fluorothalidomide. This can be synthesized from 3-fluorophthalic anhydride (B1165640) and 3-aminopiperidine-2,6-dione (B110489) hydrochloride.
-
Combine 3-fluorophthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride in a high-boiling point solvent like acetic acid or dimethylformamide (DMF).
-
Add a base such as sodium acetate (B1210297) or triethylamine.
-
Heat the mixture at an elevated temperature (e.g., 120-140°C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Filter the solid, wash with water, and dry to obtain 4-fluorothalidomide.
Step 3: Nucleophilic Aromatic Substitution to Yield this compound
-
Dissolve 4-fluorothalidomide and the mono-Boc-protected 1,6-hexanediamine in a polar aprotic solvent such as DMF or dimethyl sulfoxide (B87167) (DMSO).
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) and stir for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanism of Action in PROTACs
This compound serves as a critical building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. The thalidomide moiety acts as the CRBN-binding ligand. The other end of the molecule, after deprotection of the Boc group to reveal a primary amine, is coupled to a ligand for a specific protein of interest (POI).
The resulting PROTAC molecule acts as a bridge, bringing the POI into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Application in PROTAC Synthesis: The Case of MI-389
This compound is a key intermediate in the synthesis of MI-389, a potent PROTAC degrader.[1] MI-389 targets the translation termination factor GSPT1 by utilizing a ligand for the multi-targeted receptor tyrosine kinase inhibitor sunitinib.[1]
Experimental Protocol: Synthesis of a PROTAC using Thalidomide-NH-C6-NH2
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a suitable solvent like DCM.
-
Add an excess of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure to obtain the amine salt (Thalidomide-NH-C6-NH2).
Step 2: Coupling with a POI Ligand
-
The POI ligand should have a suitable functional group for coupling, such as a carboxylic acid.
-
Dissolve the POI ligand, the deprotected linker (Thalidomide-NH-C6-NH2), and a coupling agent (e.g., HATU, HBTU) in a polar aprotic solvent like DMF.
-
Add a non-nucleophilic base such as DIPEA.
-
Stir the reaction at room temperature for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.
Caption: General workflow for synthesizing a PROTAC.
Quantitative Data
The efficacy of PROTACs synthesized using this compound is typically evaluated through various in vitro assays. For instance, the resulting PROTAC MI-389 has been shown to decrease cell growth with an EC50 value of 21.3 nM and leads to complete GSPT1 protein depletion at 100 nM after 72 hours of treatment.[1]
| PROTAC | Target | Cell Line | Assay | Result | Reference |
| MI-389 | GSPT1 | Kasumi-1 | Cell Growth | EC50 = 21.3 nM (72h) | [1] |
| MI-389 | GSPT1 | Kasumi-1, GIST-T1 | Protein Depletion | Complete depletion at 100 nM (72h) | [1] |
Conclusion
This compound is an indispensable chemical tool for the synthesis of CRBN-recruiting PROTACs. Its well-defined structure, with a thalidomide moiety for E3 ligase binding and a Boc-protected amine on a hexyl linker for conjugation to a protein of interest ligand, provides a versatile platform for the development of novel targeted protein degraders. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in the exciting field of targeted protein degradation.
References
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-NH-C6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and application of Thalidomide-NH-C6-NH-Boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This compound serves as a versatile E3 ligase ligand-linker conjugate, enabling the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to a target protein of interest. This guide will delve into the intricacies of its function, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers in the field of targeted protein degradation.
Introduction: The Role of this compound in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
This compound is a synthetic E3 ligase ligand-linker conjugate that provides two of these essential components:
-
Thalidomide (B1683933) Moiety: The thalidomide component serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. CRBN is a substrate receptor within the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4CRBN). By binding to CRBN, the thalidomide moiety effectively recruits the entire CRL4CRBN machinery.
-
NH-C6-NH Linker: This component is a 6-carbon alkyl chain with amino groups at both ends. The length and flexibility of this linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a protecting group on one of the terminal amines of the linker. This allows for the selective attachment of a ligand for a protein of interest after its removal, completing the synthesis of the final PROTAC molecule.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The central mechanism of action of a PROTAC synthesized from this compound is the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Step-by-Step Mechanism:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein of interest (POI) and the CRBN subunit of the CRL4CRBN E3 ubiquitin ligase complex. This brings the POI into close proximity with the E3 ligase.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that acts as the cell's primary protein degradation machinery. The proteasome unfolds and proteolytically degrades the POI into small peptides.
-
Recycling of Components: The PROTAC molecule is released after inducing ubiquitination and can catalytically induce the degradation of multiple POI molecules. Ubiquitin is also recycled for subsequent rounds of protein degradation.
Quantitative Data on PROTACs Utilizing C6 Linkers
The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize data for PROTACs that utilize a C6 alkyl linker, similar in nature to the one in this compound.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax (%) | Cell Line | Reference |
| MI-389 | GSPT1 | Thalidomide | C6 alkyl amine | 21.3 nM (EC50 for cell growth) | Complete depletion at 100 nM | Kasumi-1 | [] |
| PROTAC 11 (ZB-S-29) | SHP2 | Thalidomide | C6 alkyl | 6.02 nM | >90% | HeLa | [2] |
| AHPC(Me)-C6-NH2 | FBXO22 | VHL | C6 alkyl amine | 77 nM | 99% | Jurkat | [3] |
| METTL3/14 Degrader (4j) | METTL3 | Lenalidomide | C6 alkyl | 440 nM | 80% | MV4-11 | [4] |
| METTL3/14 Degrader (4j) | METTL14 | Lenalidomide | C6 alkyl | 130 nM | 65% | MV4-11 | [4] |
| HDAC3 Degrader (22) | HDAC3 | VHL | C6 alkyl | 440 nM | 77% | HCT116 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the successful development and characterization of PROTACs. Below are representative protocols for assessing CRBN binding, ternary complex formation, and cellular protein degradation.
Synthesis of this compound
Materials:
-
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) (4-fluoro-thalidomide)
-
tert-butyl (6-aminohexyl)carbamate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Step 1: Coupling of 4-fluoro-thalidomide and the linker.
-
To a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (1 equivalent) and tert-butyl (6-aminohexyl)carbamate (1 equivalent) in DMSO, add DIPEA (2 equivalents).
-
Stir the reaction mixture at 120 °C for 30 minutes, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and purify by preparative HPLC to obtain the Boc-protected intermediate.
-
-
Step 2: Boc Deprotection (Optional, to yield Thalidomide-NH-C6-NH2).
-
Dissolve the purified intermediate in a solution of TFA in DCM (e.g., 20% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated sodium bicarbonate solution and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, Thalidomide-NH-C6-NH2.
-
Western Blot for PROTAC-Induced Protein Degradation
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation versus PROTAC concentration to determine DC50 and Dmax values.
-
AlphaLISA for Ternary Complex Formation
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged CRBN-DDB1 complex (e.g., His-tagged)
-
PROTAC compound
-
AlphaLISA Acceptor beads (e.g., anti-GST)
-
AlphaLISA Donor beads (e.g., Nickel Chelate)
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reaction Setup: In a 384-well plate, add the purified target protein, the CRBN-DDB1 complex, and serial dilutions of the PROTAC compound.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA Acceptor and Donor beads to the wells.
-
Signal Detection: Incubate the plate in the dark and then measure the AlphaLISA signal using a compatible plate reader.
Data Analysis: An increased AlphaLISA signal indicates the formation of the ternary complex. A characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes that prevent ternary complex assembly.
Mandatory Visualizations
References
The Strategic Role of the Boc Protecting Group in Thalidomide-NH-C6-NH-Boc: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation (TPD), the design and synthesis of potent and selective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. A critical component in the architecture of many successful PROTACs is the E3 ligase-recruiting moiety and the linker that connects it to the target protein binder. This technical guide provides an in-depth examination of a widely used building block, Thalidomide-NH-C6-NH-Boc, with a particular focus on the strategic role of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis of thalidomide-based PROTACs.
Thalidomide (B1683933) and its analogs are well-established ligands for the E3 ubiquitin ligase Cereblon (CRBN), and their incorporation into PROTACs has proven to be a highly effective strategy for inducing the degradation of a wide array of target proteins.[1] The this compound linker provides a thalidomide core for CRBN recruitment, a six-carbon alkyl chain (C6) that serves as a versatile spacer, and a terminal amine protected by a Boc group. This protected amine is the key to the linker's utility, allowing for a controlled and efficient two-step process for PROTAC synthesis.
The Core Concept: A Two-Step Approach to PROTAC Synthesis
The use of a Boc-protected linker like this compound facilitates a modular and strategic approach to PROTAC synthesis. The Boc group is a robust protecting group for amines that is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.[2][3] This allows for the initial conjugation of the thalidomide-linker moiety to a ligand for the protein of interest (POI), followed by the deprotection of the terminal amine for subsequent modifications if necessary, or more commonly, the direct use of the deprotected amine for coupling to the POI ligand.
This two-step process, outlined below, offers significant advantages in the complex synthesis of heterobifunctional molecules:
-
Synthesis of the Thalidomide-Linker Building Block: The synthesis of this compound involves the initial preparation of a thalidomide derivative with a reactive handle, which is then coupled to a Boc-protected diamine linker.
-
PROTAC Assembly: The Boc-protected linker is then deprotected to reveal a primary amine, which can be readily coupled to a carboxylic acid or other electrophilic handle on the POI ligand using standard amide bond formation chemistries.
This modular approach allows for the separate synthesis and purification of the key components, simplifying the overall synthetic workflow and facilitating the creation of libraries of PROTACs with varying linkers and POI ligands.
Data Presentation: Quantitative Analysis of a Thalidomide-C6-Linker-Based PROTAC
To illustrate the utility of the this compound linker, we present quantitative data for MI-389, a potent PROTAC synthesized using this building block that targets the translation termination factor GSPT1 for degradation by recruiting CRBN. MI-389 was developed by coupling the thalidomide-C6-amine linker to the multi-targeted receptor tyrosine kinase inhibitor sunitinib.[4][5]
| Parameter | Value | Cell Line | Target Protein | Reference |
| EC50 (Cell Growth) | 21.3 nM | Kasumi-1 | - | [4][5] |
| DC50 (Degradation) | <100 nM | Kasumi-1, GIST-T1 | GSPT1 | [4][5] |
| Dmax (Degradation) | Complete depletion at 100 nM | Kasumi-1, GIST-T1 | GSPT1 | [4][5] |
Table 1: Quantitative data for the sunitinib-based PROTAC MI-389 utilizing a thalidomide-C6 linker.
Experimental Protocols
Synthesis of this compound
Representative Protocol:
-
Synthesis of 4-fluoro-thalidomide: 4-Fluorophthalic anhydride (B1165640) is reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base such as sodium acetate (B1210297) in a high-boiling point solvent like acetic acid or DMF at elevated temperatures (e.g., 120-140 °C).[1]
-
Nucleophilic Aromatic Substitution: 4-Fluoro-thalidomide is then reacted with an excess of N-Boc-1,6-diaminohexane in a polar aprotic solvent such as DMSO or DMF, with a non-nucleophilic base like diisopropylethylamine (DIPEA), at an elevated temperature (e.g., 120 °C).[1]
-
Purification: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.
Boc Deprotection of this compound
The removal of the Boc protecting group is a critical step to unmask the terminal amine for conjugation to the POI ligand. This is typically achieved under acidic conditions.
Detailed Protocol:
-
Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (B109758) (DCM) or methanol.
-
Acid Treatment: Add a solution of a strong acid. Common reagents include trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane (B91453) (e.g., 4M solution).[2][3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a mild base and purified if necessary.
Amide Coupling of Deprotected Linker to a POI Ligand
The free amine of the thalidomide-C6 linker is commonly coupled to a carboxylic acid on the POI ligand using standard peptide coupling reagents.
Detailed Protocol:
-
Activation of Carboxylic Acid: Dissolve the POI ligand containing a carboxylic acid in an anhydrous aprotic solvent like DMF or DCM. Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA. Stir the mixture at room temperature for about 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add a solution of the deprotected Thalidomide-NH-C6-NH2 (as the free base or with additional DIPEA if it is the salt) in the same solvent to the activated POI ligand.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Purification: Once the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent. The crude PROTAC is then purified by flash column chromatography or preparative HPLC to yield the final product.
Mandatory Visualizations
Caption: General workflow for the synthesis of a thalidomide-based PROTAC using the Boc-protected C6 linker.
Caption: Signaling pathway of targeted protein degradation mediated by a thalidomide-based PROTAC.
Conclusion
The Boc protecting group in this compound plays a crucial strategic role in the modular and efficient synthesis of thalidomide-based PROTACs. By enabling a controlled, two-step assembly process, this building block has become an invaluable tool for researchers in the field of targeted protein degradation. The ability to readily synthesize and functionalize the thalidomide-linker moiety before its conjugation to a protein of interest ligand simplifies the synthetic workflow and facilitates the rapid generation of diverse PROTAC libraries for optimization and structure-activity relationship studies. As the field of targeted protein degradation continues to evolve, the principles of strategic protecting group chemistry, exemplified by the use of this compound, will remain fundamental to the design and development of novel protein degraders.
References
- 1. rsc.org [rsc.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Buy tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to Thalidomide-NH-C6-NH-Boc: A Key Building Block for Proteolysis Targeting Chimeras (PROTACs)
This technical guide provides an in-depth overview of Thalidomide-NH-C6-NH-Boc, an E3 ligase ligand-linker conjugate crucial for the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.
Core Concepts and Applications
This compound is a synthetic chemical compound that serves as a foundational component in the construction of PROTACs. It consists of three key parts:
-
Thalidomide: This moiety functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to Cereblon, it recruits the cellular machinery responsible for protein degradation.
-
Hexyl Amine Linker (-NH-C6-NH-): A six-carbon aliphatic chain that acts as a spacer, connecting the Thalidomide ligand to a warhead that will bind to a target protein. The length and chemical nature of the linker are critical for the proper orientation of the E3 ligase and the target protein to facilitate ubiquitination.
-
Boc Protecting Group (-Boc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. In this molecule, it protects the terminal amine of the linker, allowing for controlled, stepwise synthesis of the final PROTAC. The Boc group can be deprotected to reveal a reactive primary amine, which can then be conjugated to a ligand for a specific protein of interest.[1]
The primary application of this compound is in the synthesis of heterobifunctional degraders. For instance, it is a precursor for the synthesis of MI-389, a potent PROTAC that targets the translation termination factor GSPT1 for degradation.[2][3]
Physicochemical and Biological Properties
The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 472.53 g/mol | [2][3] |
| Molecular Formula | C24H32N4O6 | [3] |
| CAS Number | 2093536-13-9 | [3] |
| Target | Cereblon (CRBN) E3 Ligase | [3] |
| Biological Pathway | PROTAC, Apoptosis, Autophagy | [3] |
| Solubility | In DMSO: 100 mg/mL (211.63 mM) | [3] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [2] |
Role in PROTAC Formation and Mechanism of Action
This compound is an intermediate in the synthesis of a functional PROTAC. The logical workflow for its use is depicted below. The Boc-protected linker allows for the covalent attachment of a ligand specific to a protein of interest (POI), thereby creating a heterobifunctional molecule that can simultaneously bind to both the POI and the E3 ligase.
References
The Architect's Blueprint: A Technical Guide to Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. By co-opting the cell's own ubiquitin-proteasome system, PROTACs can effectively eliminate disease-causing proteins. Central to the design of these heterobifunctional molecules is the linker, a chemical scaffold that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the most successfully utilized E3 ligase recruiters are derivatives of thalidomide, which engage the Cereblon (CRBN) E3 ligase complex.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, development, and optimization of thalidomide-based PROTAC linkers, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[3] Its length, composition, and rigidity are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein. Key parameters influenced by the linker include:
-
Ternary Complex Stability: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate ubiquitin transfer.
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[3]
-
Physicochemical Properties: Linker composition affects solubility, cell permeability, and metabolic stability, which are crucial for drug development.[4]
Quantitative Analysis of Thalidomide-Based PROTAC Linker Performance
The efficacy of thalidomide-based PROTACs is profoundly influenced by the nature of the linker. The following tables summarize key quantitative data from various studies, comparing the performance of PROTACs with different linker types and lengths.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs with Different E3 Ligase Ligands [5]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not specified |
Table 2: Representative Degradation Data for Thalidomide-Based PROTACs [6]
| Target Protein | Linker Type | DC50 | Dmax | Cell Line |
| BRD4 | PEG/Alkyl | < 1 nM | > 98% | 22Rv1 |
| BTK | Alkyl | ~5 nM | > 90% | MOLM-14 |
Table 3: Impact of PEG Linker Length on the Efficacy of Thalidomide-Based PROTACs Targeting BRD4 [2]
| PROTAC Name | Linker (PEG Units) | Cell Line | DC50 (µM) | Dmax (%) |
| IDO1 PROTAC Degrader-1 | PEG | HeLa | 2.84 | 93 |
| ARV-825 | PEG | RS4;11 | < 0.001 | > 95 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of thalidomide-based PROTACs.
Synthesis of Thalidomide-Based PROTAC Linkers
A common strategy for synthesizing thalidomide-based PROTACs involves the preparation of a thalidomide-linker intermediate followed by coupling to the target-binding warhead.
Protocol: Synthesis of a Pomalidomide-Piperazine-Linker Intermediate [7]
-
Materials: 4-Fluorothalidomide, tert-butyl piperazine-1-carboxylate, Diisopropylethylamine (DIPEA), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
To a solution of 4-fluorothalidomide and tert-butyl piperazine-1-carboxylate in DMSO, add DIPEA.
-
Heat the reaction mixture and monitor its progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pomalidomide-piperazine-linker intermediate.
-
Cellular Degradation Assays
Protocol: Quantitative Western Blotting for Protein Degradation [5][8]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for successful protein degradation.
Protocol: Isothermal Titration Calorimetry (ITC) [9][10]
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
-
Binary Binding Affinity (PROTAC to E3 Ligase):
-
Prepare the E3 ligase solution (e.g., 10-20 µM) in the ITC cell.
-
Prepare the PROTAC solution (10-20 times higher concentration) in the injection syringe.
-
Perform the titration and analyze the data using a one-site binding model to determine KD1.
-
-
Ternary Binding Affinity (PROTAC to E3 Ligase in the presence of Target Protein):
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Perform the titration with the PROTAC solution.
-
Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).
-
-
Cooperativity Calculation: α = KD1 / KD,ternary.
Protocol: Surface Plasmon Resonance (SPR) [11][12][13]
-
Objective: To determine the kinetics (ka, kd) and affinity (KD) of binary and ternary complex formation.
-
Binary Interaction Analysis:
-
Immobilize the E3 ligase on a sensor chip.
-
Flow solutions of the PROTAC at various concentrations over the sensor surface.
-
Fit the sensorgram data to a 1:1 binding model to determine ka, kd, and KDbinary.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to determine the kinetic parameters for ternary complex formation (KDternary).
-
-
Cooperativity Calculation: α = KDbinary / KDternary.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of thalidomide-based PROTACs.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: General workflow for thalidomide-based PROTAC development.
Caption: The CRL4-CRBN E3 ubiquitin ligase signaling pathway.
Conclusion
The discovery and development of thalidomide-based PROTAC linkers represent a significant advancement in the field of targeted protein degradation. The linker is a critical component that dictates the efficacy, selectivity, and drug-like properties of the resulting PROTAC. A systematic and iterative approach to linker design, guided by quantitative biophysical and cellular data, is paramount for the development of potent and selective degraders. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to navigate the complexities of PROTAC development and unlock the full therapeutic potential of this transformative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. aragen.com [aragen.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
Core Concepts of E3 Ligase Ligand-Linker Conjugates
An in-depth analysis of E3 ligase ligand-linker conjugates reveals their critical role in the advancement of targeted protein degradation, a revolutionary therapeutic modality in drug discovery. These bifunctional molecules, most notably represented by Proteolysis Targeting Chimeras (PROTACs), are engineered to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive overview of the core components, mechanism of action, design principles, and evaluation of these conjugates, tailored for researchers and drug development professionals.
E3 ligase ligand-linker conjugates are comprised of three key components: a ligand that binds to a specific E3 ubiquitin ligase, a ligand that targets a protein of interest (POI), and a chemical linker that connects these two ligands. The primary function of these conjugates is to bring an E3 ligase in close proximity to a target protein, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
The mechanism of action involves the formation of a ternary complex, consisting of the conjugate, the E3 ligase, and the POI. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. Once polyubiquitinated, the POI is recognized and degraded by the 26S proteasome, and the conjugate can then act catalytically to degrade additional POI molecules.
Design and Optimization Strategies
The efficacy of an E3 ligase ligand-linker conjugate is highly dependent on the careful selection and optimization of its three components.
-
E3 Ligase Ligand : The choice of E3 ligase is critical, as it influences the tissue distribution and potential off-target effects. The most commonly utilized E3 ligases in targeted protein degradation are Cereblon (CRBN) and von Hippel-Lindau (VHL). Ligands for these ligases, such as lenalidomide (B1683929) and pomalidomide (B1683931) for CRBN and derivatives of the VHL inhibitor VH032, are well-established.
-
Protein of Interest (POI) Ligand : A potent and selective ligand for the target protein is essential for the successful design of a conjugate. The affinity of this ligand for the POI can significantly impact the efficiency of ternary complex formation and subsequent degradation.
-
Linker : The linker is arguably the most crucial and challenging component to optimize. Its length, composition, and attachment points to the two ligands dictate the geometry of the ternary complex. The linker must be designed to allow for a productive interaction between the E3 ligase and the POI, leading to efficient ubiquitination. Common linker types include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures.
Quantitative Analysis of Conjugate Performance
The evaluation of E3 ligase ligand-linker conjugates involves a series of quantitative assays to determine their binding affinity, degradation efficiency, and cellular activity. Key parameters include:
-
Binding Affinity (Kd) : The dissociation constant (Kd) measures the affinity of the conjugate's ligands for the E3 ligase and the POI. This is typically determined using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Degradation Efficiency (DC50 and Dmax) : The half-maximal degradation concentration (DC50) represents the concentration of the conjugate required to degrade 50% of the target protein. The Dmax value indicates the maximum level of protein degradation achievable with the conjugate. These parameters are commonly measured by Western blotting or mass spectrometry.
Table 1: Representative Quantitative Data for E3 Ligase Ligand-Linker Conjugates
| Conjugate | Target POI | E3 Ligase | POI Ligand Kd (nM) | E3 Ligase Ligand Kd (nM) | DC50 (nM) | Dmax (%) |
| ARV-110 | Androgen Receptor | CRBN | ~5 | ~1800 | ~1 | >95 |
| MZ1 | BRD4 | VHL | 2.5 | 140 | ~25 | ~90 |
| A1874 | BRD4 | CRBN | 18 | 2100 | 5 | >95 |
Experimental Protocols
The development and characterization of E3 ligase ligand-linker conjugates rely on a suite of well-defined experimental protocols.
Synthesis of E3 Ligase Ligand-Linker Conjugates
The synthesis of these conjugates is a multi-step process that typically involves the individual synthesis of the E3 ligase ligand, the POI ligand, and the linker, followed by their sequential conjugation. Standard organic chemistry techniques, such as amide coupling or click chemistry, are commonly employed for the final conjugation steps. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Ternary Complex Formation Assays
-
Surface Plasmon Resonance (SPR) : This technique is used to measure the binding kinetics and affinity of the individual ligands and the formation of the ternary complex. One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the conjugate and the other protein (the POI) are flowed over the surface.
-
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interactions between the conjugate, the E3 ligase, and the POI.
Protein Degradation Assays
-
Western Blotting : This is the most common method to quantify the reduction in the levels of the target protein. Cells are treated with the conjugate for a specific time, and the cell lysates are then subjected to SDS-PAGE and immunoblotting with an antibody specific to the POI.
-
Mass Spectrometry (MS) : MS-based proteomics can provide a more global and unbiased assessment of protein degradation, allowing for the identification of off-target effects.
Cellular Activity Assays
-
Cell Viability Assays : Assays such as the MTT or CellTiter-Glo assay are used to determine the cytotoxic effects of the conjugates on cancer cell lines.
-
Target Engagement Assays : Techniques like the cellular thermal shift assay (CETSA) can be used to confirm that the conjugate is binding to its intended target within the cell.
Visualizing Key Processes
Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in the study of E3 ligase ligand-linker conjugates.
Caption: Mechanism of targeted protein degradation by an E3 ligase ligand-linker conjugate.
Caption: Experimental workflow for the development of E3 ligase ligand-linker conjugates.
Future Directions
The field of targeted protein degradation is rapidly evolving, with ongoing research focused on discovering novel E3 ligases and their ligands to expand the scope of this technology. Efforts are also underway to develop more sophisticated linkers that can improve the properties of the conjugates, such as their solubility and cell permeability. Furthermore, a deeper understanding of the structural biology of ternary complexes will continue to guide the rational design of next-generation degraders with enhanced potency and selectivity. The continued development of E3 ligase ligand-linker conjugates holds immense promise for the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Thalidomide-NH-C6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate target proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide-NH-C6-NH-Boc is a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase. This molecule incorporates the thalidomide (B1683933) moiety, which binds to CRBN, and a six-carbon alkyl linker with a Boc-protected terminal amine. The Boc protecting group allows for a controlled, stepwise synthesis of the final PROTAC molecule.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PROTACs.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₄H₃₂N₄O₆ |
| Molecular Weight | 472.53 g/mol |
| CAS Number | 2093536-13-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C |
PROTAC Synthesis Workflow
The general workflow for synthesizing a PROTAC using this compound involves a two-step process:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine on the linker.
-
Amide Coupling: Formation of an amide bond between the newly exposed amine and a carboxylic acid on the POI-binding ligand.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, Thalidomide-NH-C6-NH2. Two common methods are provided.
Method A: Trifluoroacetic Acid (TFA) Mediated Deprotection
This is a standard and robust method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (10-20 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Thalidomide-NH-C6-NH2.
-
The crude product can be used in the next step without further purification or purified by flash column chromatography if necessary.
Method B: Mild Deprotection with Oxalyl Chloride [1]
This method is suitable for substrates that may be sensitive to strong acidic conditions.[1]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous MeOH (e.g., 50 mg in 3 mL) in a dry round bottom flask.[1]
-
Stir the solution at room temperature for 5 minutes.[1]
-
Add oxalyl chloride (3.0 eq) dropwise to the solution.[1] An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent to yield the hydrochloride salt of the deprotected amine. This can be used directly in the subsequent coupling step after neutralization.
Protocol 2: Amide Coupling with POI Ligand
This protocol describes the coupling of the deprotected Thalidomide-NH-C6-NH2 with a carboxylic acid-functionalized POI ligand.
Materials:
-
Thalidomide-NH-C6-NH2 (from Protocol 1)
-
POI ligand with a carboxylic acid group
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve Thalidomide-NH-C6-NH2 (1.1 eq) in a minimal amount of anhydrous DMF. If the amine is a hydrochloride salt, add 1.1 eq of DIPEA to neutralize it before adding to the activated ester.
-
Add the Thalidomide-NH-C6-NH2 solution to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC product by flash column chromatography or preparative HPLC.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of PROTACs using this compound. Please note that yields can vary significantly depending on the specific POI ligand used.
| Step | Reagents & Conditions | Typical Reaction Time | Typical Yield | Purification Method |
| Boc Deprotection (TFA) | TFA, DCM, 0°C to RT | 1-4 hours | >90% (crude) | Extraction, used directly |
| Boc Deprotection (Oxalyl Chloride) | Oxalyl Chloride, MeOH, RT | 1-4 hours | >90% (crude) | Evaporation, used directly |
| Amide Coupling | POI-COOH, HATU, DIPEA, DMF, RT | 4-12 hours | 40-80% | Flash Chromatography / Prep-HPLC |
Signaling Pathway and Mechanism of Action
The synthesized PROTAC, containing the thalidomide moiety, binds to the CRBN E3 ubiquitin ligase. Simultaneously, the other end of the PROTAC binds to the target protein of interest (POI). This proximity induces the formation of a ternary complex (POI-PROTAC-CRBN). Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI, leading to its poly-ubiquitination. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, resulting in the selective elimination of the target protein.
References
Application Notes and Protocols for Boc Deprotection of Thalidomide-NH-C6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the development of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). The specific molecule, Thalidomide-NH-C6-NH-Boc, incorporates a thalidomide (B1683933) moiety, a C6 alkyl linker, and a Boc-protected terminal amine. The selective and efficient removal of the Boc group is a critical step to liberate the primary amine for subsequent conjugation or biological evaluation.
This document provides detailed protocols for the acidic deprotection of this compound using trifluoroacetic acid (TFA) and hydrogen chloride (HCl). It includes reaction parameters, work-up procedures, and analytical methods for monitoring the reaction progress. The stability of the thalidomide core under these acidic conditions is a key consideration addressed in these protocols.
Chemical Reaction and Mechanism
The Boc deprotection proceeds via an acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt of the acid used.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocols
Two common and effective methods for the Boc deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction and the desired final salt form of the product. Studies have shown that the thalidomide and its phthalimide (B116566) ring are stable under the described acidic conditions.[1][2]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask.
-
To the stirred solution, add TFA. A common concentration is 20-50% TFA in DCM (v/v). For a 20% solution, add 2.5 mL of TFA to 10 mL of the DCM solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).
-
For isolation of the free amine, dissolve the residue in an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane (B91453)
This method is also highly effective and often yields the hydrochloride salt of the amine, which can sometimes be a crystalline solid that is easier to handle.
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4 M HCl in 1,4-dioxane solution
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve this compound in anhydrous 1,4-dioxane (e.g., 10 mL per 1 g of substrate) in a round-bottom flask.
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (e.g., 5-10 equivalents).
-
Stir the mixture at room temperature for 1-4 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, the solid can be collected by filtration and washed with diethyl ether.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. The residue can be triturated with diethyl ether to induce solidification and then collected by filtration.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the two protocols.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Reagent | 20-50% Trifluoroacetic acid in Dichloromethane | 4 M Hydrogen chloride in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Work-up | Evaporation, optional basic wash, and extraction | Precipitation/filtration or evaporation and trituration |
| Product Form | Free amine (after basic work-up) or TFA salt | Hydrochloride salt |
| Typical Yield | >90% | >90% |
| Monitoring | TLC, LC-MS | TLC, LC-MS |
Reaction Monitoring and Characterization
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of DCM and methanol (B129727) (e.g., 95:5 or 90:10 v/v) is a good starting point. The polarity may need to be adjusted.
-
Visualization: UV light (254 nm) and/or staining with ninhydrin (B49086) (for the appearance of the primary amine). The product should have a lower Rf value than the starting material due to the increased polarity of the free amine.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is a powerful tool to monitor the disappearance of the starting material and the appearance of the product, confirming the mass of the desired deprotected compound.
-
A reverse-phase C18 column is typically used with a gradient of water and acetonitrile (B52724) containing a small amount of formic acid or TFA as a mobile phase additive.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Boc Deprotection.
References
Application Notes: Conjugating a Protein of Interest Ligand to Thalidomide-NH-C6-NH2 for PROTAC Synthesis
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker.[1][4] By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system to tag the POI for degradation.[5][6][7]
Thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) are widely used as E3 ligase ligands because they effectively recruit the Cereblon (CRBN) E3 ligase complex.[1][8][9] This document provides a detailed protocol for the conjugation of a ligand for a protein of interest to Thalidomide-NH-C6-NH2 , a pre-synthesized building block incorporating the thalidomide moiety and a 6-carbon alkyl amine linker.[5][6] This process typically involves the formation of a stable amide bond, a robust and common reaction in medicinal chemistry.[10]
This application note is intended for researchers, scientists, and drug development professionals engaged in the synthesis and development of novel PROTACs.
Principle of the Reaction
The core of this protocol is a standard amide coupling reaction. It is assumed that the POI ligand has a carboxylic acid moiety that can be activated and subsequently coupled with the primary amine of the Thalidomide-NH-C6-NH2 linker. The reaction is facilitated by a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). HATU is a highly efficient reagent for forming an activated ester from the carboxylic acid, which then readily reacts with the amine to form the desired amide bond with minimal risk of racemization.[10][11]
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| POI-Ligand-COOH | N/A | >95% Purity | Ligand for the target protein with a carboxylic acid functional group. |
| Thalidomide-NH-C6-NH2 | MedChemExpress, etc. | >98% Purity | E3 Ligase Ligand-Linker Conjugate.[5] Available as a TFA salt.[6] |
| HATU | Sigma-Aldrich, etc. | Reagent Grade | Peptide coupling agent. |
| DIPEA (or TEA) | Sigma-Aldrich, etc. | Anhydrous, >99.5% | Non-nucleophilic base. |
| Dimethylformamide (DMF) | Sigma-Aldrich, etc. | Anhydrous, >99.8% | Reaction solvent. |
| Dichloromethane (DCM) | Fisher Scientific, etc. | HPLC Grade | For workup. |
| Saturated aq. NaHCO3 | Fisher Scientific, etc. | Reagent Grade | For workup. |
| Brine (Saturated aq. NaCl) | Fisher Scientific, etc. | Reagent Grade | For workup. |
| Anhydrous MgSO4 or Na2SO4 | Fisher Scientific, etc. | Reagent Grade | For drying. |
| Acetonitrile (ACN) | Fisher Scientific, etc. | HPLC Grade | For purification. |
| Water | Fisher Scientific, etc. | HPLC Grade | For purification. |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich, etc. | Reagent Grade, >99% | HPLC mobile phase additive. |
Equipment
-
Magnetic stirrer and stir bars
-
Round-bottom flasks and standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Lyophilizer or centrifugal evaporator
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Protocols
Amide Coupling Reaction
This protocol outlines the conjugation of a POI ligand containing a carboxylic acid to the primary amine of Thalidomide-NH-C6-NH2.
Preparation:
-
Ensure all glassware is oven-dried to remove moisture.
-
Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Procedure:
-
In a dry round-bottom flask, dissolve the POI-Ligand-COOH (1.0 equivalent) in anhydrous DMF (target concentration ~0.1 M).
-
To this solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve Thalidomide-NH-C6-NH2 (1.1 equivalents) in a minimum amount of anhydrous DMF.
-
Add the Thalidomide-NH-C6-NH2 solution dropwise to the activated POI-Ligand-COOH mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS every 1-2 hours until the starting material (POI-Ligand-COOH) is consumed (typically 2-12 hours).
| Parameter | Condition |
| Reactants | |
| POI-Ligand-COOH | 1.0 eq. |
| Thalidomide-NH-C6-NH2 | 1.1 eq. |
| HATU | 1.2 eq. |
| DIPEA | 3.0 eq. |
| Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature (20-25°C) |
| Atmosphere | Inert (N2 or Ar) |
| Reaction Time | 2-12 hours (monitor by LC-MS) |
Workup and Purification
-
Once the reaction is complete, dilute the mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product using reverse-phase preparative HPLC. A standard gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) is typically effective.
| HPLC Purification Parameters | |
| Column | Preparative C18, 10 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% to 95% B over 30 minutes (example, optimize as needed) |
| Detection | 254 nm and 280 nm |
-
Collect the fractions containing the pure product (as determined by analytical LC-MS).
-
Combine the pure fractions and freeze-dry (lyophilize) to obtain the final PROTAC conjugate as a solid.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the mass of the final product. The observed mass should correspond to the calculated exact mass of the PROTAC. Purity should be >95%.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d6). The spectra should show characteristic peaks for both the POI ligand and the thalidomide moiety, confirming successful conjugation.[]
| Analytical Data | Expected Result |
| LC-MS | [M+H]⁺ matches calculated exact mass. Purity ≥95%. |
| ¹H NMR | Presence of characteristic peaks from both POI ligand and thalidomide. |
| ¹³C NMR | Presence of characteristic peaks from both fragments. |
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-induced protein degradation pathway.
Experimental Workflow
Caption: Workflow for PROTAC synthesis and purification.
PROTAC Component Relationship
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00304G [pubs.rsc.org]
- 11. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 12. LC-MS for PROTACs & Targeted Protein Degraders 2024 US Supercritical Fluid Chromatography Conference [virscidian.com]
Application Notes and Protocols for PROTACs Utilizing Thalidomide-NH-C6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ligase, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[2][4][] "Thalidomide-NH-C6-NH-Boc" is a valuable E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety for CRBN recruitment.[6][7] The C6 linker provides spatial separation, and the Boc-protected amine allows for straightforward conjugation to a ligand for a specific POI, facilitating the synthesis of novel PROTACs.[7]
These application notes provide a comprehensive guide to the experimental design and detailed protocols for the characterization of PROTACs synthesized using this compound.
Signaling Pathway and Mechanism of Action
A PROTAC synthesized from this compound operates by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[2][8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[8] The resulting polyubiquitinated POI is then recognized and degraded by the proteasome.[2][8]
Experimental Workflow
The successful development and characterization of a novel PROTAC involves a systematic series of experiments to confirm its mechanism of action and quantify its efficacy. The general workflow is outlined below.
Key Experimental Protocols
Target Protein Degradation Assay via Western Blot
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC. The key parameters determined are the DC50 (the concentration of PROTAC that results in 50% degradation) and the Dmax (the maximum percentage of protein degradation).[1]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane as described above.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1][10]
-
Re-probe the membrane with an antibody against a loading control.
-
Quantify the band intensities using densitometry software.[1][10]
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[1]
-
Data Presentation:
| PROTAC Concentration | Target Protein Level (Normalized) | % Degradation |
| Vehicle (DMSO) | 1.00 | 0 |
| 1 nM | 0.95 | 5 |
| 10 nM | 0.70 | 30 |
| 100 nM | 0.35 | 65 |
| 1 µM | 0.15 | 85 |
| 10 µM | 0.10 | 90 |
This is example data and should be replaced with experimental results.
Ternary Complex Formation Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This assay is used to detect and quantify the formation of the POI-PROTAC-CRBN ternary complex.[11][12]
Materials:
-
His-tagged CRBN
-
GST-tagged POI
-
PROTAC compound
-
Terbium (Tb)-conjugated anti-GST antibody
-
Fluorescently labeled (e.g., AF488) anti-His antibody
-
Assay buffer
-
384-well microplate
-
TR-FRET enabled microplate reader
Protocol:
-
PROTAC Dilution: Prepare a serial dilution of the PROTAC compound in the assay buffer.
-
Assay Reaction:
-
Add 5 µL of the PROTAC dilution to the wells of a 384-well plate.[9]
-
Add 5 µL of a pre-mixed solution of His-CRBN and GST-POI to each well.[9]
-
Incubate at room temperature for 60 minutes.[9]
-
Add 10 µL of a pre-mixed solution of Tb-anti-GST and AF488-anti-His antibodies to each well.[9]
-
Incubate at room temperature for 120 minutes, protected from light.[9]
-
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader. Excite the donor fluorophore (Tb) at 340 nm and measure emission at both the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) wavelengths.[9]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A bell-shaped curve is often observed, indicating the formation and subsequent disruption of the ternary complex at high PROTAC concentrations (the "hook effect").[11][13]
Data Presentation:
| PROTAC Concentration | TR-FRET Ratio |
| 0 nM | 0.1 |
| 1 nM | 0.5 |
| 10 nM | 1.2 |
| 100 nM | 2.5 |
| 1 µM | 1.8 |
| 10 µM | 0.9 |
This is example data and should be replaced with experimental results.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.[14]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant CRBN/DDB1/CUL4A/Rbx1 complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
Anti-ubiquitin antibody for Western blot detection
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRBN complex, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC compound at various concentrations or a vehicle control.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60-90 minutes).[15]
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer to a membrane and probe with an antibody specific for the POI.
-
A high-molecular-weight smear or distinct bands above the unmodified POI band indicate poly-ubiquitination.
-
Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitation of the POI.[14]
-
Data Presentation:
A table can be constructed to summarize the observed ubiquitination at different PROTAC concentrations, often with a qualitative or semi-quantitative assessment.
| PROTAC Concentration | Ubiquitination of POI (relative intensity) |
| Vehicle | + |
| 10 nM | ++ |
| 100 nM | ++++ |
| 1 µM | +++ |
"+" indicates the relative intensity of the ubiquitination signal. This is example data and should be replaced with experimental results.
Conclusion
This compound is a versatile chemical tool for the synthesis of CRBN-recruiting PROTACs. The experimental framework and detailed protocols provided in these application notes offer a comprehensive guide for researchers to effectively design, synthesize, and characterize novel PROTACs for targeted protein degradation. Rigorous execution of these assays will provide crucial insights into the binding, ternary complex formation, and degradation efficacy of the developed molecules, ultimately accelerating the discovery of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 2093536-13-9 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Ternary Complex Formation [promega.sg]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Thalidomide-NH-C6-NH-Boc in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thalidomide-NH-C6-NH-Boc in Proteolysis Targeting Chimeras (PROTACs)
This compound is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in cancer research. This bifunctional molecule consists of a thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a 6-carbon alkyl linker to a Boc-protected amine. The Boc-protected amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI) for degradation.
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The thalidomide portion of the PROTAC binds to CRBN, while the other end binds to the target cancer-associated protein. This induced proximity facilitates the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the proteasome. This event-driven pharmacology allows for the catalytic degradation of target proteins, offering a powerful alternative to traditional small-molecule inhibitors. The C6 linker in this compound provides optimal spacing and flexibility for the formation of a stable ternary complex between CRBN, the PROTAC, and the target protein, which is essential for efficient protein degradation.
Applications in Cancer Research
The primary application of this compound is in the synthesis of PROTACs to induce the degradation of oncoproteins and other cancer-driving proteins. One notable example is its use in the synthesis of MI-389, a potent degrader of the translation termination factor GSPT1.[1][2] By linking the thalidomide derivative to a multi-targeted receptor tyrosine kinase inhibitor, MI-389 effectively induces the degradation of GSPT1, leading to decreased cell growth in cancer cell lines.[1][2]
PROTACs utilizing a C6 linker have demonstrated efficacy against a range of cancer targets. The flexibility and length of the hexyl linker are often critical for optimal ternary complex formation and subsequent degradation potency. Researchers have explored various linker lengths and compositions, with the C6 alkyl chain frequently representing a favorable balance for achieving high degradation efficiency (Dmax) at low concentrations (DC50).
Quantitative Data Summary
The following table summarizes the performance of representative PROTACs synthesized using thalidomide derivatives with C6 linkers in various cancer cell lines.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| MI-389 | GSPT1 | Kasumi-1 | ~10 | >90 | 21.3 | [1][2] |
| BTK Degrader | BTK | Ramos | 1-40 | >90 | Not Reported | [3] |
| FBXO22 Degrader | FBXO22 | HEK293T | ~150 | ~72 | Not Reported | [4] |
Signaling Pathway and Mechanism of Action
The mechanism of action of a thalidomide-based PROTAC involves the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of the target protein.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Fluorothalidomide
-
tert-Butyl (6-aminohexyl)carbamate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Nucleophilic Aromatic Substitution:
-
Dissolve 4-fluorothalidomide and tert-butyl (6-aminohexyl)carbamate in anhydrous DMF.
-
Add DIPEA to the reaction mixture to act as a base.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
-
Caption: Synthesis workflow for this compound.
Western Blot for Protein Degradation
This protocol is for quantifying the degradation of a target protein in cultured cells after treatment with a PROTAC synthesized from this compound.
Materials:
-
Cancer cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the PROTAC (and a vehicle control, e.g., 0.1% DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Caption: Western Blot experimental workflow.
Cell Viability Assay
This protocol measures the effect of PROTAC-induced protein degradation on cell proliferation.
Materials:
-
Cancer cell line of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
96-well opaque-walled plates (for luminescent assays) or standard 96-well plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the diluted PROTAC solutions to the wells (include a vehicle control).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the data to determine the half-maximal inhibitory concentration (IC50).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the ternary complex (Target Protein - PROTAC - CRBN).
Materials:
-
Cancer cell line of interest
-
PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein)
-
Control IgG antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours.
-
Treat cells with the PROTAC or vehicle control for 4-6 hours.
-
Lyse the cells in non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Add the immunoprecipitating antibody (or control IgG) to the pre-cleared lysate and incubate overnight at 4°C.
-
Add fresh Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel.
-
Perform a Western blot and probe for the components of the ternary complex (e.g., if you immunoprecipitated with an anti-CRBN antibody, probe for the target protein, and vice versa). The presence of the other components in the immunoprecipitated sample confirms the formation of the ternary complex.
-
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs in cancer research. Its ability to effectively recruit the CRBN E3 ligase, combined with an optimal linker length, enables the synthesis of potent and selective protein degraders. The protocols and data presented here provide a comprehensive guide for researchers to utilize this molecule in their efforts to target and eliminate key drivers of cancer. As the field of targeted protein degradation continues to expand, the applications of well-designed E3 ligase ligand-linker conjugates like this compound will undoubtedly play a pivotal role in the discovery of novel cancer therapeutics.
References
- 1. Buy tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate [smolecule.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. This compound, 2093536-13-9 | BroadPharm [broadpharm.com]
Application Notes and Protocols: Leveraging Thalidomide-Based PROTACs in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins that lead to cellular toxicity and progressive neuronal loss.[1][2] A promising therapeutic strategy is the targeted degradation of these pathogenic proteins.[][4] Proteolysis-targeting chimeras (PROTACs) are novel heterobifunctional molecules designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[5][6][7]
This document focuses on the application of PROTACs synthesized using thalidomide-based building blocks. The core component, "Thalidomide-NH-C6-NH-Boc," represents a key intermediate in the synthesis of such PROTACs. The thalidomide (B1683933) moiety serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the UPS.[8][9][] By linking this thalidomide-based E3 ligase ligand to a ligand that binds a protein of interest (POI) — such as Tau, α-synuclein, or mutant Huntingtin (mHTT) — the resulting PROTAC can induce the ubiquitination and subsequent degradation of these disease-causing proteins.[][11][12]
These application notes provide an overview of the mechanism, key experimental protocols, and data interpretation for researchers utilizing thalidomide-based PROTACs to investigate and combat neurodegenerative diseases.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs operate by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[5][9] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[13] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged protein.[6][7] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[5]
Data Presentation: Efficacy of a Hypothetical Tau-Targeting PROTAC (PROTAC-Tau-01)
The following tables summarize typical quantitative data obtained from key experiments designed to characterize a thalidomide-based PROTAC targeting the Tau protein.
| Experiment | Parameter | PROTAC-Tau-01 | Vehicle Control (DMSO) |
| Western Blot | DC₅₀ (nM) | 85 | N/A |
| Dₘₐₓ (%) | >90% @ 500 nM | 0% | |
| Cell Viability | GI₅₀ (µM) | >25 | N/A |
| Filter Retardation | Aggregate Reduction (%) | 75% @ 500 nM | 0% |
| Experiment | Parameter | Result | Interpretation |
| In Vitro Ubiquitination | Poly-Ubiquitin Smear | Present | PROTAC-Tau-01 mediates Tau ubiquitination by CRBN. |
| No PROTAC Control | Absent | Ubiquitination is PROTAC-dependent. | |
| No E3 Ligase Control | Absent | Ubiquitination is CRBN-dependent. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[6][14]
1. Materials and Reagents:
-
Cell line expressing the protein of interest (e.g., SH-SY5Y cells overexpressing Tau).
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Vehicle control (DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[15]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
Primary antibody against the target protein (e.g., anti-Tau) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
2. Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Allow them to adhere overnight. Prepare serial dilutions of the PROTAC in culture medium and treat the cells. Include a vehicle-only control. Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).[14]
-
Sample Preparation:
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[6]
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.[14]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.[6]
-
Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[14]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[13]
1. Materials and Reagents:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and E3 ligase complex (CRL4-CRBN).[13]
-
Recombinant purified protein of interest (POI).
-
Ubiquitin and ATP.
-
PROTAC and vehicle control (DMSO).
-
Reaction buffer.
2. Step-by-Step Methodology:
-
Reaction Assembly: On ice, assemble the reaction mixture containing E1, E2, E3 ligase, POI, ubiquitin, ATP, and the PROTAC in the reaction buffer. Set up control reactions omitting the PROTAC, E1, or E3 ligase to ensure the observed ubiquitination is dependent on these components.[13]
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blot, using a primary antibody against the POI. A positive result is indicated by the appearance of a high-molecular-weight smear or a "ladder" of bands above the unmodified POI, which signifies polyubiquitination.[13]
Protocol 3: Filter Retardation Assay for Aggregate Quantification
This assay is specifically designed to capture and quantify large, SDS-insoluble protein aggregates, which are a hallmark of many neurodegenerative diseases.[16][17][18]
1. Materials and Reagents:
-
Cell lysates from PROTAC-treated and control cells.
-
FTA sample buffer (containing SDS and DTT).
-
Cellulose acetate membrane (0.2 µm pore size).
-
Bio-Dot microfiltration apparatus or similar vacuum manifold.
-
Primary antibody against the aggregated protein.
-
HRP-conjugated secondary antibody.
2. Step-by-Step Methodology:
-
Sample Preparation: Prepare cell lysates as described in the Western blot protocol. Quantify protein concentration.
-
Denaturation: Dilute a standardized amount of protein (e.g., 100 µg) in FTA sample buffer. Boil the samples at 98°C for 5 minutes to denature soluble proteins.[18]
-
Filtration: Assemble the filtration apparatus with the cellulose acetate membrane. Apply the boiled samples to the wells and filter under a gentle vacuum. SDS-insoluble aggregates will be retained on the membrane, while soluble monomers will pass through.[17][18]
-
Washing and Immunodetection:
-
Wash the membrane several times with buffer to remove any remaining soluble protein.
-
Disassemble the apparatus and proceed with immunodetection as in a standard Western blot protocol (blocking, primary and secondary antibody incubations).[18]
-
-
Analysis: Capture the signal and quantify the intensity of the dots. A reduction in signal intensity in PROTAC-treated samples compared to the vehicle control indicates a decrease in insoluble protein aggregates.
Conclusion
The use of thalidomide-based PROTACs offers a powerful and innovative approach for the targeted degradation of pathogenic proteins in neurodegenerative disease research. By leveraging the CRBN E3 ligase, these molecules can effectively reduce the levels of proteins like Tau and α-synuclein. The protocols outlined in this document provide a robust framework for synthesizing these degraders and evaluating their efficacy, from initial protein knockdown in cell culture to the reduction of disease-relevant protein aggregates. Careful application of these methods will enable researchers to accelerate the development of novel therapeutics for these devastating disorders.
References
- 1. Conversion of a PROTAC Mutant Huntingtin Degrader into Small-Molecule Hydrophobic Tags Focusing on Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Frontiers | Selective degradation of hyperphosphorylated tau by proteolysis-targeting chimeras ameliorates cognitive function in Alzheimer’s disease model mice [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 8. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 11. Targeted degradation of α-synuclein by arginine-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news.evotec.com [news.evotec.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eriba.umcg.nl [eriba.umcg.nl]
Application Notes and Protocols for Cell-based Assays of Thalidomide-NH-C6-NH-Boc Derived PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]
This document provides detailed application notes and protocols for the cellular characterization of PROTACs synthesized using Thalidomide-NH-C6-NH-Boc. This key building block incorporates the thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 6-carbon alkyl linker with a terminal Boc-protected amine.[5][6] This terminal group allows for straightforward conjugation to a ligand targeting a specific protein of interest. The protocols outlined below are designed to enable researchers to assess the efficacy and mechanism of action of their novel thalidomide-based PROTACs.
Data Presentation: Quantitative Summary of PROTAC Activity
The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). Cellular viability is also assessed to determine the half-maximal inhibitory concentration (IC50). Below are example tables summarizing these key parameters for a hypothetical PROTAC.
Table 1: Degradation Efficacy of a Hypothetical PROTAC
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Time Point (hours) |
| Cell Line A | Protein X | 25 | >90 | 24 |
| Cell Line B | Protein X | 50 | >95 | 24 |
| Cell Line C | Protein X | 15 | >85 | 16 |
Table 2: Cellular Viability upon Treatment with a Hypothetical PROTAC
| Cell Line | IC50 (nM) | Time Point (hours) |
| Cell Line A | 150 | 72 |
| Cell Line B | 200 | 72 |
| Cell Line C | 120 | 72 |
Signaling Pathway and Mechanism of Action
Thalidomide-based PROTACs function by hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex.[2][7] The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase.[2][8] This binding event, in conjunction with the binding of the other end of the PROTAC to the target protein, induces the formation of a ternary complex.[4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[1]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Protocols
Protocol 1: Western Blotting for Determination of DC50 and Dmax
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[3]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in complete growth medium.
-
Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[9]
-
Incubate the cells for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C.[3]
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[3]
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[3]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[3]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant to a new, pre-chilled microcentrifuge tube.[3]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.[10]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times with TBST for 5-10 minutes each.[3]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST for 5-10 minutes each.[3]
-
Repeat the antibody incubation steps for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.[3]
-
Capture the chemiluminescent signal using an imaging system.[3]
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the level of the target protein to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[9]
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Cell Viability Assay for IC50 Determination
This protocol describes how to assess the effect of the PROTAC on cell proliferation and determine the IC50 value.
Materials:
-
96-well cell culture plates
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
Plate reader
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[9]
-
Protocol 3: NanoBRET™ Target Engagement Assay
This assay measures the engagement of the PROTAC with its target protein and the E3 ligase (CRBN) in live cells.[11][12]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids expressing NanoLuc® fusion constructs of the target protein and CRBN
-
Transfection reagent
-
NanoBRET™ tracer specific for the target protein or CRBN
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well plates
-
Luminometer with BRET capabilities
Step-by-Step Methodology:
-
Transfection:
-
Co-transfect cells with the appropriate NanoLuc® fusion plasmid.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Execution:
-
Treat the cells with the PROTAC compound at various concentrations.
-
Add the specific NanoBRET™ tracer to the wells.
-
Add the Nano-Glo® Live Cell Substrate.
-
Incubate for the recommended time at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence at two different wavelengths using a BRET-capable luminometer.
-
Calculate the NanoBRET™ ratio.
-
The PROTAC will compete with the tracer for binding to the NanoLuc® fusion protein, resulting in a decrease in the BRET signal.[13]
-
Plot the BRET ratio against the PROTAC concentration to determine the target engagement IC50 value.[13]
-
Caption: Logical workflow from PROTAC synthesis to characterization.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the cellular characterization of PROTACs synthesized using this compound. By systematically evaluating target engagement, protein degradation, and cellular viability, researchers can effectively determine the potency and efficacy of their novel degraders. These assays are crucial steps in the drug discovery and development process, enabling the identification and optimization of promising PROTAC candidates for further preclinical and clinical investigation.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Thalidomide-NH-C6-NH-Boc Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. PROTACs containing a thalidomide-based ligand are designed to engage the Cereblon (CRBN) E3 ligase complex. This document provides detailed application notes and protocols for the in vivo use of PROTACs synthesized with the Thalidomide-NH-C6-NH-Boc linker-ligand conjugate, a common building block for generating CRBN-recruiting PROTACs.
The this compound moiety provides the CRBN-binding component and a flexible C6 linker, terminating in a Boc-protected amine which, upon deprotection, can be readily conjugated to a ligand targeting a specific protein of interest. While in vivo data for a PROTAC containing this exact linker is not extensively published, the following guidelines and protocols are based on established methodologies for structurally similar and well-characterized thalidomide-based PROTACs.
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released to catalytically induce the degradation of more target protein molecules.
In Vivo Applications
Thalidomide-based PROTACs have demonstrated significant potential in preclinical in vivo models, primarily in the field of oncology. By targeting key cancer-driving proteins, these degraders can lead to potent anti-tumor effects.
Oncology:
-
Targeted Degradation of Bromodomain and Extra-Terminal (BET) Proteins: BET proteins, such as BRD4, are critical regulators of oncogenes like c-MYC. Thalidomide-based PROTACs targeting BET proteins, such as ARV-771, have shown robust anti-tumor activity in models of castration-resistant prostate cancer (CRPC).[1][2]
-
Degradation of Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. Thalidomide-based PROTACs have been developed to induce BTK degradation, offering a potential advantage over small molecule inhibitors.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies of thalidomide-based PROTACs targeting BET proteins. This data can serve as a benchmark for designing and evaluating novel PROTACs derived from this compound.
Table 1: In Vivo Efficacy of BET-Degrading PROTAC (ARV-771) in a 22Rv1 Castration-Resistant Prostate Cancer (CRPC) Xenograft Model [1][3]
| Parameter | Value |
| Animal Model | Nu/Nu mice |
| Cell Line | 22Rv1 (human CRPC) |
| PROTAC | ARV-771 |
| Dosage | 10 mg/kg and 30 mg/kg |
| Administration Route | Subcutaneous (s.c.) |
| Dosing Schedule | Once daily |
| Treatment Duration | 14-21 days |
| Tumor Growth Inhibition (TGI) | Significant TGI, with the 30 mg/kg dose inducing tumor regression.[1] |
| Pharmacodynamic Effect | At 10 mg/kg, >80% knockdown of BRD4 and c-MYC in tumor tissue after 14 days.[3] |
Table 2: In Vivo Efficacy of BET-Degrading PROTAC (ARV-771) in a VCaP CRPC Xenograft Model [1]
| Parameter | Value |
| Animal Model | CB17 SCID mice |
| Cell Line | VCaP (human CRPC) |
| PROTAC | ARV-771 |
| Dosage | 30 mg/kg |
| Administration Route | Subcutaneous (s.c.) |
| Dosing Schedule | Intermittent (e.g., 5 days on/2 days off) |
| Outcome | Dose-dependent tumor growth inhibition.[1] |
Experimental Protocols
Below are detailed protocols for key experiments to evaluate the in vivo efficacy of a novel thalidomide-based PROTAC, hereafter referred to as "PROTAC-X".
Protocol 1: In Vivo Efficacy Study in a Tumor Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor activity of PROTAC-X.
1. Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., NOD-SCID or Nu/Nu), typically 6-8 weeks old.
-
Culture a relevant human cancer cell line (e.g., 22Rv1 for prostate cancer) under sterile conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 1-10 million cells (in a volume of 100-200 µL) into the flank of each mouse.[1]
2. Tumor Growth Monitoring and Group Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.
-
Once tumors reach the desired size, randomize the mice into vehicle control and treatment groups (n=8-10 mice per group).
3. PROTAC-X Formulation and Administration:
-
Formulation: A common vehicle for preclinical studies is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
First, dissolve PROTAC-X in DMSO.
-
Sequentially add PEG300, Tween 80, and saline, ensuring the solution is clear and homogenous at each step.
-
-
Administration: Administer the formulated PROTAC-X or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage) according to the planned dose and schedule (e.g., daily, twice weekly).
4. Efficacy Assessment:
-
Continue to monitor tumor volume and animal body weight 2-3 times per week.
-
The study endpoint is typically determined by a maximum tumor volume or a predefined study duration.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Protocol 2: Pharmacodynamic (PD) Analysis of Target Protein Degradation
This protocol describes how to assess the degradation of the target protein in tumor tissue following PROTAC-X administration.
1. Tissue Collection:
-
At the end of the efficacy study, or at specific time points after the final dose, euthanize the mice.
-
Excise the tumors and other relevant tissues.
-
Flash-freeze the samples in liquid nitrogen and store them at -80°C until analysis.
2. Protein Extraction from Tumor Tissue:
-
Weigh a small piece of frozen tumor tissue (approximately 50 mg).
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Homogenize the tissue using a mechanical homogenizer.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.
-
Collect the supernatant, which contains the protein lysate.
3. Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a digital imaging system and quantify the band intensities to determine the extent of protein degradation.
Signaling Pathway Visualization
The degradation of a key signaling protein can have profound effects on downstream pathways. The following diagram illustrates the impact of degrading a hypothetical kinase involved in a cancer-related signaling cascade.
By following these guidelines and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of novel PROTACs developed using the this compound chemical entity. Careful consideration of the animal model, formulation, dosing regimen, and pharmacodynamic readouts is crucial for obtaining robust and interpretable data.
References
Application Notes and Protocols for Thalidomide-NH-C6-NH-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C6-NH-Boc is a functionalized derivative of thalidomide (B1683933), a well-known molecular glue that binds to the E3 ubiquitin ligase Cereblon (CRBN). This bifunctional molecule serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs for targeted protein degradation. It includes information on the mechanism of action, protocols for key experiments, and representative data for PROTACs synthesized using this versatile chemical tool.
Mechanism of Action
PROTACs synthesized using this compound operate through a catalytic mechanism that leads to the degradation of a specific protein of interest (POI). The thalidomide moiety of the PROTAC binds to the CRBN E3 ubiquitin ligase, while a separate ligand on the PROTAC, connected via a linker, binds to the POI. This induced proximity results in the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage with another POI molecule. This cyclical process allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Revolutionizing Drug Discovery: A Detailed Protocol for Measuring Protein Degradation by PROTACs using Western Blot
For Immediate Release
In the rapidly evolving landscape of drug discovery, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. Unlike traditional inhibitors that merely block protein function, PROTACs eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] This unique mechanism of action necessitates robust and quantitative methods to assess their efficacy. Western blotting stands as a cornerstone technique for researchers, scientists, and drug development professionals to measure PROTAC-induced protein degradation, allowing for the determination of key parameters such as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[3][4]
This application note provides a comprehensive guide, including detailed experimental protocols and data presentation strategies, for utilizing Western blotting to quantify the degradation of a target protein induced by PROTACs.
The PROTAC Mechanism: A Targeted Demolition
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6] This elegant design allows the PROTAC to act as a bridge, bringing the POI and the E3 ligase into close proximity.[7][8] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[][10] A single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules, making them potent at sub-stoichiometric concentrations.[1][2]
PROTAC-mediated protein degradation pathway.
Quantifying Efficacy: Key Parameters
The effectiveness of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters:
-
DC50: The concentration of the PROTAC that results in a 50% reduction in the level of the target protein.[3]
-
Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC.[3]
These values are crucial for structure-activity relationship (SAR) studies and for ranking the potency of different PROTAC molecules.[11][12]
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines a standardized workflow for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Western blot experimental workflow.
Materials
-
Cell culture reagents
-
PROTAC compound (stock solution in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or β-tubulin)[13]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Methodology
1. Cell Culture and PROTAC Treatment
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.[13] Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in complete growth medium. It is crucial to include a vehicle-only control (e.g., 0.1% DMSO).[4][13]
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[13]
2. Cell Lysis and Protein Quantification
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[13]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[13]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[13]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]
3. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.[13]
-
Add Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[13]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer and Immunoblotting
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[3][13]
-
Wash the membrane three times with TBST for 5-10 minutes each.[3]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST for 10 minutes each.[13]
-
Repeat the immunoblotting process for the loading control antibody.
5. Detection and Data Analysis
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[13]
-
Capture the chemiluminescent signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[13][14]
-
Normalize the intensity of the target protein band to the corresponding loading control band for each sample.[4][13]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[4]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[4]
Data Presentation
Summarizing quantitative data in a structured format is essential for clear interpretation and comparison of PROTAC efficacy.
Table 1: Quantitative Analysis of PROTAC-X Mediated Degradation of Target Protein Y in Cancer Cell Line Z
| PROTAC-X Conc. (nM) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.15 | 85% |
| 500 | 0.12 | 88% |
| 1000 | 0.13 | 87% |
Table 2: Summary of Efficacy Parameters for PROTAC-X
| Parameter | Value |
| DC50 | 12.5 nM |
| Dmax | 88% |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the specific PROTAC, target protein, and cell line used.
Conclusion
Western blotting is an indispensable tool for the characterization of PROTACs, providing a reliable and quantitative method to assess their ability to induce protein degradation. By following the detailed protocol outlined in this application note, researchers can effectively determine the potency and efficacy of their PROTAC molecules, accelerating the development of this promising new class of therapeutics. While traditional Western blotting is a robust method, newer, higher-throughput alternatives like capillary Western blotting and HiBiT-based detection are also emerging to address the needs of modern drug discovery.[11]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selvita.com [selvita.com]
- 12. lifesensors.com [lifesensors.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Ternary Complex Formation with Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules form a ternary complex, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1][2] This document provides detailed application notes and protocols for characterizing the formation of the critical ternary complex (POI:PROTAC:E3 ligase) involving PROTACs that utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase, connected to a warhead for the target protein via a linker such as an N-substituted 6-carbon alkyl chain.
Thalidomide (B1683933) and its analogs are well-established ligands for CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[][4][5] By incorporating a thalidomide derivative, PROTACs can effectively hijack the CRL4-CRBN complex to induce degradation of specific target proteins.[] The formation, stability, and kinetics of the ternary complex are paramount to the efficacy of the PROTAC, directly influencing the efficiency of ubiquitination and the subsequent rate of protein degradation.[2][6] Therefore, rigorous biophysical and cellular characterization of this complex is a cornerstone of PROTAC development.[2][7][8]
Mechanism of Action: Signaling Pathway
Thalidomide-based PROTACs function by inducing proximity between the target protein and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of Thalidomide-NH-C6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C6-NH-Boc is a crucial bifunctional molecule commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide (B1683933), it functions as a Cereblon (CRBN) E3 ubiquitin ligase ligand, connected to a six-carbon alkyl linker with a Boc-protected amine. This linker allows for the eventual conjugation to a target protein ligand, forming a PROTAC capable of inducing the degradation of a specific protein of interest. Understanding the solubility of this linker is paramount for its effective use in synthesis, purification, and biological assays. Poor solubility can lead to challenges in reaction setup, inaccurate concentration measurements, and precipitation in biological media, ultimately affecting the reliability and reproducibility of experimental results.
These application notes provide a summary of the known solubility of this compound and a detailed protocol for determining its solubility in a broader range of laboratory solvents.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₃₂N₄O₆ |
| Molecular Weight | 472.53 g/mol |
| Appearance | Solid |
| CAS Number | 2093536-13-9 |
Quantitative Solubility Data
Precise, experimentally determined solubility data for this compound across a wide range of common laboratory solvents is not extensively published. However, available data and the physicochemical properties of its constituent parts—a thalidomide core, a flexible alkyl chain, and a Boc-protected amine—allow for the compilation of known values and predictions for its behavior in other solvents.
| Solvent | Classification | Known/Predicted Solubility | Concentration (mg/mL) | Concentration (mM) | Reference/Note |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | 100 | 211.63 | [Product Data Sheet] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo Formulation | Soluble (Suspension) | 2.5 | 5.29 | [Product Data Sheet] |
| Water | Polar Protic | Predicted to be Poorly Soluble | - | - | Based on thalidomide's low aqueous solubility. |
| Ethanol | Polar Protic | Predicted to be Sparingly Soluble | - | - | Thalidomide has limited solubility in ethanol. |
| Methanol | Polar Protic | Predicted to be Sparingly Soluble | - | - | Thalidomide has limited solubility in methanol. |
| Acetone | Polar Aprotic | Predicted to be Sparingly Soluble | - | - | Thalidomide has limited solubility in acetone. |
| Acetonitrile | Polar Aprotic | Predicted to be Soluble | - | - | Boc-protected amines generally show good solubility. |
| Dichloromethane (DCM) | Nonpolar | Predicted to be Soluble | - | - | Boc-protected amines generally show good solubility. |
| Ethyl Acetate | Moderately Polar | Predicted to be Sparingly Soluble | - | - | Thalidomide is poorly soluble in ethyl acetate. |
Experimental Protocols
To ascertain the precise solubility of this compound in a specific solvent of interest, the following detailed protocol for the shake-flask method is provided. This method is considered the gold standard for determining thermodynamic solubility.
Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and HPLC Analysis
Objective: To determine the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Ethanol, Acetonitrile, Water)
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions: a. Weigh an excess amount of this compound (e.g., 2-5 mg) and place it into a vial. The exact amount should be recorded. b. Add a known volume of the solvent of interest (e.g., 1 mL) to the vial. c. Securely cap the vial. d. Prepare at least three replicate samples for each solvent.
-
Equilibration: a. Place the vials on an orbital shaker set to a moderate speed. b. Allow the samples to equilibrate for 24-48 hours at a constant temperature (e.g., 25 °C). This extended time is to ensure that equilibrium is reached.
-
Sample Preparation for Analysis: a. After equilibration, visually inspect the vials to confirm the presence of undissolved solid material. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid. c. Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet. d. Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining micro-particles.
-
HPLC Analysis: a. Prepare a Calibration Curve: i. Prepare a stock solution of this compound of a known high concentration in a solvent in which it is freely soluble (e.g., DMSO). ii. Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations. iii. Inject each standard into the HPLC system and record the peak area. iv. Plot a calibration curve of peak area versus concentration. b. Analyze the Saturated Samples: i. Dilute the filtered supernatant from step 3d with a suitable solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded. ii. Inject the diluted sample into the HPLC system and record the peak area. c. Calculation: i. Determine the concentration of the diluted sample from the calibration curve. ii. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. iii. Express the solubility in mg/mL and mM.
Visualizations
Signaling Pathway: Cereblon-Mediated Protein Degradation
Caption: Cereblon-mediated protein degradation pathway initiated by a PROTAC.
Experimental Workflow: Solubility Determination
Caption: Shake-flask method workflow for solubility determination.
Troubleshooting & Optimization
Technical Support Center: Boc Deprotection of Thalidomide-NH-C6-NH-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of Thalidomide-NH-C6-NH-Boc. This key step is often performed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the revealed primary amine is used for linker conjugation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Boc deprotection of this compound?
A1: The Boc (tert-butyloxycarbonyl) group is removed under acidic conditions. The mechanism involves the following steps[4][5][6]:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid, typically trifluoroacetic acid (TFA).
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate (B77799) salt).
Q2: What are the standard reaction conditions for the Boc deprotection of an amine?
A2: The most common method for Boc deprotection involves treatment with a strong acid.[4][7] A typical procedure involves dissolving the Boc-protected amine in a solvent like dichloromethane (B109758) (DCM) and adding an excess of trifluoroacetic acid (TFA).[8][9] The reaction is usually stirred at room temperature for 1-2 hours.[8] Alternative acids such as hydrochloric acid (HCl) in dioxane or water can also be used.[7]
Q3: Is the thalidomide (B1683933) moiety stable under acidic deprotection conditions?
A3: The phthalimide (B116566) and glutarimide (B196013) rings of thalidomide are generally stable to the acidic conditions used for Boc deprotection, such as TFA in DCM.[10] However, prolonged exposure to very harsh acidic or basic conditions could potentially lead to hydrolysis of the imide groups. Therefore, it is recommended to use the mildest conditions necessary for complete deprotection and to monitor the reaction progress to avoid unnecessary exposure to the acid.
Q4: What are potential side reactions to be aware of during the deprotection?
A4: A primary side reaction is the alkylation of nucleophilic sites on the molecule by the tert-butyl cation generated during the deprotection.[5][11] While the thalidomide moiety itself is not highly nucleophilic, other functional groups in more complex molecules could be susceptible. To mitigate this, scavengers can be added to the reaction mixture to trap the tert-butyl cation.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or No Reaction | 1. Insufficient acid. 2. Low reaction temperature. 3. Inactive or old reagents. 4. Steric hindrance around the Boc group. | 1. Increase the equivalents of acid (e.g., use a higher concentration of TFA in DCM, such as 25-50%).[8] 2. Allow the reaction to warm to room temperature if performed at 0°C.[12] 3. Use fresh, high-quality TFA and anhydrous DCM. 4. Increase the reaction time and monitor by TLC or LC-MS. |
| Formation of Byproducts | 1. Alkylation by the tert-butyl cation. 2. Degradation of the thalidomide moiety. | 1. Add a scavenger such as triisopropylsilane (B1312306) (TIS) or water to the reaction mixture to trap the tert-butyl cation.[5] 2. Use milder deprotection conditions (e.g., lower concentration of acid, shorter reaction time). Monitor the reaction closely. Consider alternative, non-acidic deprotection methods if the molecule is particularly sensitive, though these are less common for Boc groups. |
| Difficulty in Product Isolation | 1. The product is the TFA salt, which may be difficult to precipitate or handle. 2. Residual TFA interferes with subsequent reactions. | 1. After removing the solvent and excess TFA under reduced pressure, the product can often be precipitated by adding cold diethyl ether.[5] 2. To remove residual TFA, co-evaporate the crude product with a solvent like DCM or toluene (B28343) several times.[5] Alternatively, the TFA salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) during aqueous workup, followed by extraction of the free amine into an organic solvent. For subsequent reactions requiring a free base, an ion-exchange resin can be used.[13][14] |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Degradation of starting material or product. | 1. Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique. 2. The amine product may be somewhat water-soluble, especially as the salt. Minimize aqueous washes or back-extract the aqueous layer. 3. Refer to the solutions for "Formation of Byproducts." |
Experimental Protocols
Standard Boc Deprotection Protocol using TFA/DCM
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[8] For example, for a 25% TFA/DCM solution, add 1 part TFA to 3 parts of the DCM solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction should be conducted in a well-ventilated fume hood as carbon dioxide gas is evolved.[5][9]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Option A (Isolation of TFA salt): Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue can be co-evaporated with DCM or toluene multiple times to ensure complete removal of residual TFA.[5] The crude product, the TFA salt, can often be precipitated by the addition of cold diethyl ether, collected by filtration, washed with cold diethyl ether, and dried under vacuum.[5]
-
Option B (Isolation of Free Amine): After concentrating the reaction mixture, carefully neutralize the residue with a saturated aqueous solution of a mild base like sodium bicarbonate. Extract the aqueous layer with DCM or another suitable organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
Quantitative Data Summary
| Acid | Solvent | Typical Concentration | Typical Reaction Time | Typical Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 1-4 hours | Room Temperature | Most common and generally effective method.[7][8] |
| Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | 4 M | 1-2 hours | Room Temperature | An effective alternative to TFA.[7] |
| Hydrochloric Acid (HCl) | Water | Concentrated | 2 hours | Room Temperature | Can be used if the starting material has sufficient solubility.[7] |
Visualizations
References
- 1. This compound, 2093536-13-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTAC Linker Length with a C6 Alkyl Chain
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experiments focused on optimizing Proteolysis Targeting Chimeras (PROTACs) with a C6 alkyl chain linker.
Troubleshooting Guides
Optimizing the linker is a critical step in PROTAC design. A C6 alkyl chain is a common starting point due to its balance of flexibility and length. However, challenges can arise. The following table addresses common issues encountered during the optimization of PROTACs with a C6 alkyl chain.
| Problem | Potential Cause | Recommended Solution & Rationale |
| No or Poor Target Degradation | 1. Suboptimal Linker Length: The C6 linker may be too short, causing steric hindrance, or too long for effective ternary complex formation.[1][2] 2. Poor Cell Permeability: The overall physicochemical properties of the PROTAC may prevent it from reaching its intracellular target.[3] 3. Inefficient Ternary Complex Formation: The geometry of the complex formed with the C6 linker may not be optimal for ubiquitination. | 1. Synthesize a Linker Library: Create a series of PROTACs with varying alkyl chain lengths (e.g., C4, C5, C7, C8) to empirically determine the optimal length.[4] 2. Assess Cell Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion. If permeability is low, consider linker modifications to improve physicochemical properties. 3. Evaluate Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex.[3] In-cell target engagement can be assessed with a NanoBRET assay. |
| "Hook Effect" Observed | Formation of Binary Complexes: At high PROTAC concentrations, the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) can outcompete the formation of the productive ternary complex. | Perform a Wide Dose-Response Curve: Test a broad range of PROTAC concentrations to identify the optimal concentration for degradation and to characterize the bell-shaped curve of the hook effect.[3] |
| Off-Target Degradation | 1. Warhead Promiscuity: The target-binding ligand may have affinity for other proteins. 2. Linker-Induced Neo-substrates: The linker may orient the E3 ligase in a way that it ubiquitinates unintended proteins. | 1. Confirm Warhead Selectivity: Test the selectivity of the target-binding ligand independently. 2. Modify Linker and Attachment Points: Altering the linker length and the points of attachment on the warhead and E3 ligase ligand can change the geometry of the ternary complex and improve selectivity. |
| Inconsistent Results | 1. Compound Instability: The PROTAC molecule may be unstable in the experimental medium. 2. Variability in Cellular Assays: Inconsistent cell seeding or other experimental variations can lead to unreliable data. | 1. Assess Compound Stability: Evaluate the stability of the PROTAC in the relevant cell culture medium over the course of the experiment. 2. Optimize Cellular Assay Protocols: Ensure consistent cell seeding densities and follow standardized protocols for all cellular assays. |
Frequently Asked Questions (FAQs)
Q1: Why is a C6 alkyl chain a common starting point for PROTAC linker design?
A1: Alkyl chains are synthetically accessible and provide a good degree of flexibility, which is often necessary for the formation of a stable and productive ternary complex.[5] A C6 chain offers a moderate length that can span the distance between many target proteins and E3 ligases without being excessively long, which can sometimes be detrimental.[4]
Q2: How does a C6 alkyl linker compare to a PEG linker of similar length?
A2: Alkyl linkers, like a C6 chain, are generally more hydrophobic than polyethylene (B3416737) glycol (PEG) linkers.[6] This can impact the solubility and cell permeability of the PROTAC. While alkyl chains offer flexibility, PEG linkers can enhance aqueous solubility.[6] The choice between an alkyl and a PEG linker is often determined empirically for each specific PROTAC system.
Q3: My PROTAC with a C6 alkyl linker shows good binding to the target and the E3 ligase in biochemical assays, but no degradation in cells. What should I investigate first?
A3: A common reason for this discrepancy is poor cell permeability.[3] PROTACs are often large molecules that may not efficiently cross the cell membrane. It is recommended to perform a cell permeability assay, such as the PAMPA assay, to assess this. Another possibility is that while binary binding occurs, the C6 linker does not orient the target and E3 ligase correctly for a productive ternary complex in the cellular environment. An in-cell target engagement assay like NanoBRET can help determine if the PROTAC is reaching and binding its target inside the cell.
Q4: Can changing the linker from a C6 to a C5 or C7 alkyl chain significantly impact degradation efficacy?
A4: Yes, even a small change in linker length can have a dramatic effect on degradation potency (DC50) and maximal degradation (Dmax).[4] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, as it dictates the geometry of the ternary complex. Therefore, it is crucial to empirically test a range of linker lengths around the initial C6 chain.
Quantitative Data on Linker Length Optimization
The optimal linker length is highly target and E3 ligase dependent. The following tables summarize published data illustrating the impact of linker length on PROTAC efficacy. Note: This data is compiled from different studies and should be used as a reference for the importance of linker optimization rather than a direct comparison.
Table 1: Impact of Alkyl/Ether Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No Degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data synthesized from published literature.[7]
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Data synthesized from published literature.[7]
Table 3: PROTACs with C6 Alkyl or Similar Length Linkers
| Target Protein | E3 Ligase | Linker Description | DC50 (nM) | Dmax (%) | Cell Line |
| FBXO22 | VHL | C6 alkyl | 77 | 99% | Jurkat |
| Androgen Receptor | Cereblon | C6 alkyl derivative | 262.38 | Not Specified | HDPCs |
| BTK | Cereblon | Short alkyl/PEG | 0.5 | >95% | Ramos |
| Androgen Receptor | VHL | Optimized linker | < 1 | >95% | LNCaP, VCaP |
Data synthesized from published literature.[5][8][9][10]
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
PROTAC compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict the passive permeability of a PROTAC.
Materials:
-
PAMPA plates (donor and acceptor plates)
-
Phospholipid solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC compounds
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Preparation of Acceptor Plate: Add PBS to the wells of the acceptor plate.
-
Coating the Donor Plate: Coat the filter membrane of the donor plate with the phospholipid solution.
-
Preparation of Donor Solutions: Dissolve the PROTACs in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in PBS.
-
Assay Assembly: Add the donor solutions to the coated donor plate and place it on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Mandatory Visualizations
Logical Workflow for PROTAC Linker Optimization
Caption: A logical workflow for troubleshooting and optimizing PROTACs with a C6 alkyl linker.
PI3K/AKT/mTOR Signaling Pathway and PROTAC Intervention
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesensors.com [lifesensors.com]
- 7. NanoBRET™ Ubiquitination Assay Technical Manual [promega.com]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
Technical Support Center: Enhancing the Solubility of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with Thalidomide-NH-C6-NH-Boc based PROTACs.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My this compound based PROTAC has very poor aqueous solubility. What are the likely causes?
Answer: The poor solubility of your PROTAC is likely due to its high lipophilicity, a common characteristic of PROTAC molecules often referred to as the "grease ball" effect. The specific components of your PROTAC contribute significantly to this issue:
-
High Molecular Weight: PROTACs are inherently large molecules, which often leads to poor solubility.
-
Lipophilic Linker: The C6 alkyl chain in your linker is a major contributor to the molecule's greasy nature and high partition coefficient (LogP).
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is highly lipophilic and is a well-known cause of decreased aqueous solubility in molecules.
These factors result in a molecule that is difficult to dissolve in aqueous buffers, which is essential for accurate and reproducible biochemical and cellular assays.
Question 2: How can I systematically approach improving the solubility of my PROTAC?
Answer: A systematic approach to improving solubility involves iterative chemical modifications and biophysical assessments. The general workflow involves designing new PROTAC analogs with modifications aimed at reducing lipophilicity and increasing polarity, followed by experimental validation of their solubility and activity.
Experimental Workflow for Solubility Improvement
Caption: A systematic workflow for improving PROTAC solubility.
Question 3: What specific modifications can I make to the linker to enhance solubility?
Answer: Modifying the linker is a primary strategy for improving PROTAC solubility. The goal is to decrease the lipophilicity of the linker by incorporating more polar functionalities.
Linker Modification Strategies:
-
Incorporate Polar Groups: Replacing the C6 alkyl chain with linkers containing heteroatoms can significantly improve solubility. Polyethylene glycol (PEG) linkers are a very common and effective choice.
-
Add Ionizable Groups: Introducing acidic or basic functional groups that will be charged at physiological pH can dramatically increase aqueous solubility. For example, incorporating a carboxylic acid or an amine group into the linker.
-
Reduce Linker Length: While maintaining the necessary length for ternary complex formation, shortening the linker can sometimes reduce lipophilicity and improve solubility.
Table 1: Comparison of Linker Modifications on PROTAC Solubility
| Linker Type | Example Structure Fragment | Expected LogP Change | Expected Solubility Change |
| Alkyl (Original) | -NH-(CH2)6-NH- | High | Low |
| PEG | -NH-(CH2CH2O)2-CH2CH2-NH- | Lower | Higher |
| With Ionizable Group | -NH-(CH2)2-N(CH3)-(CH2)2-COOH | Significantly Lower | Significantly Higher |
Question 4: Should I remove the Boc group? What are the implications?
Answer: Yes, removing the Boc group is a highly recommended strategy. The Boc group is protecting an amine, and its removal will expose a primary or secondary amine. At physiological pH, this amine will likely be protonated, creating a positively charged species that will be significantly more soluble in aqueous media.
Implications of Boc Removal:
-
Increased Solubility: The primary benefit is a substantial increase in aqueous solubility.
-
Potential for New Interactions: The newly exposed amine could form new hydrogen bonds or ionic interactions that may affect ternary complex formation and overall PROTAC activity. This could be beneficial or detrimental, and thus requires experimental validation.
-
Modified Cell Permeability: The change in charge and polarity will alter the molecule's ability to cross cell membranes. This needs to be assessed in cellular assays.
Logical Relationship of Boc Group and Solubility
Caption: Impact of Boc deprotection on PROTAC solubility.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method for determining the kinetic solubility of a PROTAC in a buffered solution, which is a common and high-throughput method for assessing solubility.
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom plates
-
Plate reader capable of measuring absorbance or nephelometry
Methodology:
-
Prepare a series of dilutions of your PROTAC stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add PBS (pH 7.4).
-
Transfer a small volume (e.g., 2 µL) of the PROTAC DMSO solutions to the wells containing PBS to make the final desired concentrations (e.g., from 0.1 to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a plate reader (e.g., absorbance at 620 nm).
-
The kinetic solubility is defined as the highest concentration of the PROTAC that does not result in a significant increase in turbidity compared to the buffer-only control.
Protocol 2: LogP Determination by HPLC
This protocol describes a common method to experimentally determine the octanol-water partition coefficient (LogP), a measure of lipophilicity.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (ACN)
-
Water
-
A set of standards with known LogP values
Methodology:
-
Create a calibration curve using a set of standards with known LogP values.
-
Prepare a mobile phase gradient of water and acetonitrile.
-
For each standard, inject a known concentration onto the HPLC column and record the retention time.
-
Plot the logarithm of the retention factor (k') versus the known LogP values for the standards to generate a calibration curve. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.
-
Inject your PROTAC sample under the same HPLC conditions and record its retention time.
-
Calculate the k' for your PROTAC and use the calibration curve to determine its LogP value.
Technical Support Center: Addressing the Hook Effect in Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the "hook effect," a common phenomenon observed in experiments with Proteolysis Targeting Chimeras (PROTACs) that utilize thalidomide-based ligands to recruit the Cereblon (CRBN) E3 ligase.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs with thalidomide (B1683933) ligands?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC-mediated protein degradation where the efficiency of degradation decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped dose-response curve.[2] At optimal concentrations, the PROTAC molecule facilitates the formation of a productive ternary complex between the target protein and the CRBN E3 ligase, leading to ubiquitination and subsequent degradation of the target. However, at excessive concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming non-productive binary complexes.[2] These binary complexes compete with the formation of the ternary complex, thus inhibiting the degradation process.[2]
Q2: Why is it important to understand and mitigate the hook effect?
A2: Understanding and mitigating the hook effect is crucial for several reasons:
-
Accurate Potency Determination: The hook effect can lead to an underestimation of a PROTAC's maximal degradation potential (Dmax) and potency (DC50) if the optimal concentration range is missed.[2]
-
Therapeutic Window: In a clinical setting, a pronounced hook effect could narrow the therapeutic window, making dosing more challenging.[2]
-
Misinterpretation of Results: Researchers might incorrectly conclude that a PROTAC is inactive or has low efficacy if tested at concentrations that fall within the inhibitory range of the hook effect.[2]
Q3: What factors influence the magnitude of the hook effect for thalidomide-based PROTACs?
A3: Several factors can influence the severity of the hook effect:
-
Binary Binding Affinities: The individual binding affinities of the PROTAC for the target protein and for CRBN. A significant imbalance can favor the formation of one binary complex over the other, exacerbating the hook effect.
-
Cooperativity: This refers to the influence of one binding event on the other. Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, helps stabilize the ternary complex and can mitigate the hook effect. Conversely, negative cooperativity can worsen it.[3]
-
Linker Length and Composition: The linker plays a critical role in the geometry and stability of the ternary complex. An optimized linker can promote favorable protein-protein interactions, leading to positive cooperativity.
-
Cellular Concentrations: The intracellular concentrations of the target protein and the CRBN E3 ligase can also impact the equilibrium between binary and ternary complexes.
Q4: How can I experimentally confirm that the observed decrease in degradation at high concentrations is due to the hook effect and not cytotoxicity?
A4: To differentiate the hook effect from cytotoxicity, you can perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your degradation experiment. If the decrease in target protein degradation at high concentrations is not accompanied by a significant decrease in cell viability, the observation is more likely due to the hook effect. Additionally, biophysical assays that directly measure ternary complex formation, such as NanoBRET or TR-FRET, can provide direct evidence of reduced ternary complex levels at high PROTAC concentrations.[4]
Troubleshooting Guides
Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.
-
Possible Cause: This is a classic indication of the hook effect.
-
Solutions:
-
Perform a wide dose-response experiment: To confirm the hook effect, test your PROTAC over a broad range of concentrations (e.g., from picomolar to high micromolar). This will help you identify the optimal concentration for degradation and the point at which the hook effect becomes prominent.
-
Optimize PROTAC Concentration: Once the optimal concentration for degradation is identified from the dose-response curve, use this concentration for subsequent experiments.
-
Assess Ternary Complex Formation: Utilize biophysical or cellular assays (e.g., NanoBRET, TR-FRET) to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations is a hallmark of the hook effect.[2]
-
Issue 2: The PROTAC shows weak or no degradation at concentrations expected to be active.
-
Possible Cause: The concentrations tested may fall entirely within the inhibitory range of a pronounced hook effect.
-
Solutions:
-
Test a much wider and lower concentration range: It is possible that the optimal degradation concentration is in the low nanomolar or even picomolar range.
-
Verify Target and E3 Ligase Expression: Confirm that the target protein and CRBN are expressed at sufficient levels in your cell line using Western blotting or qPCR.
-
Assess Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement in cells.
-
Data Presentation
The following table summarizes quantitative data for representative thalidomide-based PROTACs, illustrating their degradation potency and the observed hook effect.
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax (%) | Onset of Hook Effect | Reference(s) |
| dBET6 | BRD4 | Thalidomide | HEK293T | 6 nM | 97% | >100 nM | [5][6] |
| ARV-825 | BET proteins | Pomalidomide | T-ALL (CCRF) | Nanomolar range | >90% | >1 µM | [7] |
| Compound 9 (I-BET726 based) | BET proteins | Pomalidomide | MV4;11 | ~10-100 nM | ~90% | 1-10 µM | [3][8] |
| CRBN5-SNAP2-1C-PIP | SNAP-EGFP | Thalidomide | HEK293 SNAP-EGFP | ~1 µM | ~75% | >5 µM | [1] |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Induced Degradation
This protocol details the steps to quantify target protein degradation following PROTAC treatment.
Materials:
-
Cell culture reagents
-
Thalidomide-based PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.
-
Treat the cells with the PROTAC dilutions and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and image the results.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to visualize the dose-response curve and any potential hook effect.[2]
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol describes a live-cell assay to monitor the formation of the PROTAC-induced ternary complex.
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-fused target protein and HaloTag®-fused CRBN
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Thalidomide-based PROTAC
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, opaque 96-well or 384-well assay plates
-
Luminometer with BRET filters
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in white assay plates.
-
Co-transfect the cells with the NanoLuc®-target and HaloTag®-CRBN plasmids.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the PROTAC dilutions to the cells.
-
-
Reagent Addition:
-
Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.
-
Add the detection reagent to each well.
-
-
Signal Detection and Analysis:
-
Read the plate on a luminometer equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[3]
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of thalidomide-based PROTACs?
The main off-target effects originate from the thalidomide (B1683933) moiety (or its analogs, pomalidomide (B1683931) and lenalidomide) used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This recruitment is not perfectly specific and can lead to the degradation of unintended proteins, known as "neosubstrates."[2][3] The most well-documented neosubstrates are zinc finger transcription factors such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[4][5][6] Degradation of these proteins can cause unintended biological outcomes, including immunomodulatory effects and potential teratogenicity.[4][5]
Q2: How can a PROTAC degrade off-targets?
Off-target degradation primarily occurs through two mechanisms:
-
Neosubstrate Degradation: The thalidomide-like moiety itself acts as a "molecular glue," altering CRBN's substrate specificity and causing it to recognize and ubiquitinate natural proteins that it normally wouldn't, leading to their degradation.[3][7]
-
Warhead Off-Target Binding: The "warhead" component of the PROTAC, which is designed to bind to the protein of interest (POI), may have affinity for other proteins with similar binding pockets, leading to their degradation.
Q3: What is the "hook effect" and how does it relate to off-target activity?
The "hook effect" describes the phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8] This happens because excessive PROTAC molecules favor the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) over the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[4][8] These binary complexes can sequester the E3 ligase, and it is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins, potentially increasing off-target effects at supra-optimal concentrations.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments that could indicate off-target effects.
Problem 1: My target protein is not degraded, but I observe a significant cellular phenotype (e.g., toxicity).
-
Possible Cause: The observed phenotype may be due to the degradation of an off-target protein that is critical for cell health or signaling. It could also result from the PROTAC inhibiting an off-target protein without degrading it.
-
Troubleshooting Workflow:
-
Confirm Lack of On-Target Degradation: Perform a thorough dose-response and time-course Western blot to confirm the absence of on-target degradation.[9]
-
Run a Global Proteomics Screen: Use unbiased mass spectrometry to compare the proteome of cells treated with your PROTAC, a vehicle control, and a negative control PROTAC (e.g., an inactive epimer).[9][10] This is the gold standard for identifying unintended protein degradation.[1]
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the cytotoxic concentration of your PROTAC.[10]
-
Validate Proteomics Hits: Confirm the degradation of top off-target candidates from the proteomics screen using Western blotting.[10]
-
Problem 2: I am observing the degradation of known thalidomide neosubstrates (e.g., IKZF1, IKZF3).
-
Possible Cause: This is an expected off-target effect for many thalidomide-based PROTACs. The concentration of your PROTAC may be too high, exacerbating this effect.[4]
-
Solutions:
-
Optimize Concentration: Perform a careful dose-response experiment to find the lowest effective concentration that maximizes on-target degradation while minimizing neosubstrate degradation.[8]
-
Redesign the CRBN Ligand: Modify the thalidomide scaffold. Introducing bulky substituents at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of zinc finger proteins.[4]
-
Switch E3 Ligase: If feasible, redesign the PROTAC to use a different E3 ligase, such as VHL, which has a distinct off-target profile.[4]
-
Problem 3: My negative control PROTAC (inactive epimer) is showing biological activity or protein degradation.
-
Possible Cause: An ideal negative control should only differ in its ability to bind the E3 ligase, rendering it inactive. If it shows activity, it suggests that the warhead itself may have off-target effects independent of CRBN-mediated degradation.
-
Troubleshooting Steps:
-
Verify Control Inactivity: Confirm that the negative control does not recruit CRBN and does not form a ternary complex using a biophysical assay like NanoBRET.[11]
-
Perform Global Proteomics: Run a proteomics experiment comparing the effects of your active PROTAC and the negative control. Proteins degraded by both may be off-targets of the warhead.
-
Run Target Engagement Assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to determine if the warhead binds to other proteins in the cell.[10][12]
-
Quantitative Data Summary
The following tables provide representative data on known neosubstrates of CRBN modulators. This can serve as a reference for proteins to monitor when assessing the selectivity of your thalidomide-based PROTAC.
Table 1: Commonly Degraded Neosubstrates by Thalidomide Analogs
| Neosubstrate | Gene Name | Function | Associated IMiD Analog | Reference(s) |
|---|---|---|---|---|
| Ikaros | IKZF1 | Transcription factor, lymphoid development | Lenalidomide, Pomalidomide | [3][13][14] |
| Aiolos | IKZF3 | Transcription factor, B-cell development | Lenalidomide, Pomalidomide | [3][13][14] |
| SALL4 | SALL4 | Transcription factor, embryonic development | Thalidomide | [4][5] |
| Casein Kinase 1A1 | CK1α | Serine/threonine kinase, signal transduction | Lenalidomide | [6][13][15] |
| GSPT1 | GSPT1 | Translation termination factor | CC-885 (CELMoD) |[13][15] |
Note: The degradation profile can be highly dependent on the specific chemical structure of the PROTAC.[6]
Key Experimental Protocols
Protocol 1: Global Proteomics for Unbiased Off-Target Identification
This method provides a comprehensive view of all protein level changes induced by a PROTAC.[16]
-
Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7, MM1.S) to ~70-80% confluency.[10]
-
Treat cells with:
-
Vehicle control (e.g., DMSO).
-
Your active PROTAC (at 1x and 10x the optimal degradation concentration).
-
A negative control PROTAC (e.g., inactive epimer).
-
-
Incubate for a duration that maximizes on-target degradation but is short enough to minimize downstream effects (e.g., 6-8 hours).[17]
-
-
Cell Lysis and Protein Digestion:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process raw data using software like MaxQuant or Spectronaut to identify and quantify proteins.[10]
-
Perform statistical analysis (e.g., t-test) to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls. A significant negative Log2 fold change with a low p-value indicates potential degradation.[10]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
CETSA is a powerful method to confirm direct binding of a PROTAC (or its warhead) to a potential off-target protein in intact cells.[12][18] The principle is that ligand binding stabilizes a protein against heat-induced denaturation.[12]
-
Cell Preparation and Treatment:
-
Harvest cells and resuspend them in a suitable buffer.
-
Treat cell aliquots with the test compound (e.g., your PROTAC) or vehicle (DMSO) and incubate for 1-2 hours at 37°C.[12]
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step.[12]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using freeze-thaw cycles or mechanical disruption.[12]
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Detection:
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
The NanoBRET assay can be used to measure the formation of the Target-PROTAC-E3 ligase ternary complex in live cells, which is a prerequisite for degradation.[11][19] This can help troubleshoot if a lack of degradation is due to poor complex formation.
-
Assay Principle: One protein (e.g., the target) is fused to NanoLuc® luciferase (the energy donor), and the other (e.g., CRBN) is fused to HaloTag®, which is labeled with a fluorescent acceptor.[20] PROTAC-induced proximity of the donor and acceptor results in Bioluminescence Resonance Energy Transfer (BRET).[11][20]
-
Cell Preparation:
-
Co-express the NanoLuc-Target and HaloTag-CRBN fusion proteins in a suitable cell line.
-
Label the cells with the HaloTag fluorescent ligand.
-
-
PROTAC Treatment:
-
Add the NanoLuc substrate and then dispense the cell suspension into a multi-well plate.
-
Add serial dilutions of your PROTAC.
-
-
Signal Detection:
-
Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.
-
The BRET ratio is calculated and plotted against the PROTAC concentration. An increase in the BRET signal indicates ternary complex formation.[20]
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to PROTAC off-target effects.
Caption: On-target vs. off-target PROTAC mechanisms.
Caption: Workflow for identifying and validating off-targets.
Caption: Logic diagram illustrating the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. selvita.com [selvita.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oatext.com [oatext.com]
- 15. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Degrader [proteomics.com]
- 17. escholarship.org [escholarship.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
Technical Support Center: Improving Cell Permeability of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Thalidomide-NH-C6-NH-Boc PROTACs and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my Thalidomide-based PROTAC shows low cellular activity?
A1: Low cellular activity, despite good biochemical assay performance, is often linked to poor cell permeability.[1][2][3] PROTACs are large molecules that frequently violate traditional drug-likeness guidelines (like Lipinski's Rule of Five) due to high molecular weight (MW > 800 Da), a large polar surface area (PSA), and a high number of rotatable bonds.[4][5] These properties hinder their ability to passively diffuse across the lipid bilayer of the cell membrane to reach their intracellular targets.
Q2: How does the -NH-C6-NH- linker in my PROTAC building block influence cell permeability?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties. While the C6 alkyl chain is lipophilic, which can be favorable for membrane transit, the overall impact depends on the final structure. Replacing more polar linkers (like PEG) with alkyl chains can improve permeability by reducing the hydrogen bond donor/acceptor count and PSA.[6][] However, an overly lipophilic linker can also lead to poor aqueous solubility or non-specific binding to membranes, reducing bioavailability.[8] The optimal linker is a balance between promoting a conformation that shields polar groups and maintaining adequate solubility.[9][10]
Q3: What is the function of the Boc protecting group and should I modify it?
A3: The tert-Butyloxycarbonyl (Boc) group is a protecting group used during chemical synthesis to prevent the terminal amine of the linker from reacting prematurely. Before conjugating your protein of interest (POI) ligand, this group must be removed. The Boc group itself is bulky and increases the molecular weight, which can negatively impact permeability.[11] If your final PROTAC retains a similar bulky, non-essential group, removing or replacing it with a smaller moiety could improve cell entry.[11]
Q4: My PROTAC has poor permeability. What is the most effective initial strategy for improvement?
A4: The most common initial strategy is linker modification. Since the Thalidomide (CRBN) and POI ligands are often optimized for binding and cannot be easily changed, the linker provides the most flexibility for optimization.[6][12] Strategies include:
-
Replacing the Linker Type: Swapping a PEG linker for an alkyl chain or vice-versa to balance lipophilicity and solubility.[9][13]
-
Altering Linker Length: Systematically testing different lengths (e.g., C4, C6, C8) can identify an optimal distance for ternary complex formation that may also possess better physical properties.[14]
-
Increasing Rigidity: Introducing cyclic structures like piperazine (B1678402) or phenyl rings into the linker can "lock" the PROTAC into a more compact, permeable conformation and reduce the entropic penalty of binding.[11][15]
Q5: What are the standard assays to quantitatively measure the cell permeability of my PROTAC?
A5: The two most common and complementary assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.
-
PAMPA: A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is excellent for initial screening of compounds to assess their intrinsic membrane permeability.[16][17][18]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells to model drug absorption. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and cellular efflux mechanisms.[19][20][21]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My PROTAC shows potent target binding in biochemical assays but no degradation in cellular assays.
-
Potential Cause: The most likely reason is poor cell permeability, preventing the PROTAC from reaching its intracellular target.[1][3]
-
Troubleshooting Steps:
-
Confirm Intracellular Target Engagement: Before extensive medicinal chemistry, confirm the PROTAC can engage its target inside the cell. Use assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays.[2][3] A lack of engagement strongly points to a permeability issue.
-
Measure Permeability: Perform a PAMPA or Caco-2 assay to quantify the permeability. Low apparent permeability (Papp) values will confirm the issue.
-
Optimize the Linker: Synthesize a small library of analogs with different linkers (e.g., shorter/longer alkyl chains, more rigid linkers) and re-screen for cellular degradation activity.[12]
-
Employ a Prodrug Strategy: Consider masking polar functional groups on your PROTAC with lipophilic, cleavable moieties that are removed by intracellular enzymes to release the active compound.[6][22]
-
Problem 2: My Caco-2 permeability assay results show very low compound recovery.
-
Potential Cause: PROTACs can exhibit low solubility in aqueous assay buffers and have high non-specific binding to labware or the cell monolayer.[19] This leads to an underestimation of permeability.
-
Troubleshooting Steps:
-
Modify Assay Buffer: Add a low concentration of Bovine Serum Albumin (BSA), such as 0.25%, to the assay buffer.[19] BSA can act as a carrier protein, improving solubility and reducing non-specific binding, which often leads to higher recovery values.
-
Check for Precipitation: Visually inspect the wells after adding the PROTAC to ensure it has not precipitated out of solution. If solubility is an issue, consider using a co-solvent if compatible with the assay.
-
Extend Incubation Time Cautiously: While extending the incubation time might seem logical, for some PROTACs, it can lead to decreased recovery. An initial time of 90-120 minutes is standard.[19]
-
Problem 3: I modified my PROTAC to improve permeability, but now it has lost its degradation activity.
-
Potential Cause: The modifications, while improving permeability, have likely altered the PROTAC's conformation in a way that prevents the formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase).[12][23]
-
Troubleshooting Steps:
-
Perform a Ternary Complex Formation Assay: Use biophysical methods like TR-FRET or Fluorescence Polarization (FP) to directly measure whether the new PROTAC analog can still effectively bring the target protein and E3 ligase together.[2]
-
Systematic Linker Modification: The initial modification may have been too drastic. Explore more subtle changes to the linker, such as changing the length by only one or two atoms or altering the attachment point on the ligand, to regain the optimal geometry for degradation.[23]
-
Assess Cooperativity: A well-designed linker can create positive cooperativity, where the binding of one protein enhances the affinity for the other. This stabilizes the ternary complex. The loss of this cooperativity could be the cause of inactivity.
-
Quantitative Data Summary
The following tables summarize how modifications to PROTAC structure can influence cell permeability, as measured by the apparent permeability coefficient (Papp) in PAMPA and Caco-2 assays.
Table 1: Effect of Linker Type on PROTAC Permeability
| PROTAC Structure | Linker Type | Permeability Assay | Papp (10⁻⁶ cm/s) | Efflux Ratio (Caco-2) | Reference |
|---|---|---|---|---|---|
| AR PROTAC 1 | PEG-based | Caco-2 (A→B) | < 1.0 | > 12 | [20] |
| AR PROTAC 2 | Alkyl/Phenyl | Caco-2 (A→B) | 1.7 | 8.4 | [20] |
| BRD4 PROTAC 1 | Ethylene Glycol | PAMPA | 0.2 | N/A | [10] |
| BRD4 PROTAC 2 | Alkyl | PAMPA | 1.5 | N/A |[10] |
Note: Higher Papp (A→B) indicates better permeability into cells. An efflux ratio >2 suggests the compound is actively pumped out of cells.
Table 2: General Classification of Permeability
| Classification | Apparent Permeability (Papp) in Caco-2 |
|---|---|
| Low | < 1.0 x 10⁻⁶ cm/s |
| Medium | 1.0 - 5.0 x 10⁻⁶ cm/s |
| High | > 5.0 x 10⁻⁶ cm/s |
(Based on data from[20])
Visualizations
Caption: Mechanism of Action for a Thalidomide-based PROTAC.
Caption: Troubleshooting workflow for low PROTAC cellular activity.
Caption: Key factors influencing PROTAC cell permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive diffusion of a PROTAC across a lipid-infused artificial membrane, providing a rapid screen for membrane permeability.[17][22]
-
Materials:
-
96-well filter donor plate and acceptor plate (PAMPA plate system).
-
Phospholipid solution (e.g., 2% phosphatidylcholine in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
PROTAC compound stock solution (e.g., 10 mM in DMSO).
-
UV-Vis plate reader or LC-MS/MS system.
-
-
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow it to impregnate the filter for 5 minutes.
-
Prepare Donor Solutions: Dilute the PROTAC stock solution in PBS to a final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 200 µL of the PROTAC donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate to create a "sandwich," ensuring the bottom of the donor wells is in contact with the acceptor solution.
-
Incubate: Cover the plate assembly and incubate at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.
-
Analyze: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the concentrations in the donor and acceptor wells and known parameters like well volume and membrane surface area.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Objective: To evaluate the permeability and potential for active efflux of a PROTAC using a differentiated monolayer of Caco-2 cells, which mimics the human intestinal epithelium.[19][21]
-
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).
-
PROTAC compound stock solution.
-
Optional: 0.25% Bovine Serum Albumin (BSA) in transport buffer.[19]
-
Optional: Efflux pump inhibitors (e.g., Verapamil).
-
LC-MS/MS system for analysis.
-
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for ~21 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure tight junctions have formed and the monolayer is intact.
-
Prepare for Transport: Wash the cell monolayers with warm transport buffer. Equilibrate the cells in the buffer for 30 minutes at 37°C.
-
Apical to Basolateral (A→B) Transport:
-
Add the PROTAC solution (in transport buffer, potentially with 0.25% BSA) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate for 90-120 minutes at 37°C with gentle shaking.
-
Take samples from both chambers at the end of the incubation period for analysis.
-
-
Basolateral to Apical (B→A) Transport:
-
Perform the reverse experiment by adding the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the PROTAC is a substrate of an active efflux transporter.[21]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 18. PAMPA | Evotec [evotec.com]
- 19. enamine.net [enamine.net]
- 20. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Stability of Thalidomide-NH-C6-NH-Boc in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with Thalidomide-NH-C6-NH-Boc during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates a thalidomide (B1683933) moiety for binding to the E3 ligase Cereblon (CRBN), a C6 alkyl linker, and a Boc-protected amine for conjugation to a target protein ligand.[1] The primary stability concerns are the hydrolysis of the thalidomide glutarimide (B196013) and phthalimide (B116566) rings, cleavage of the amide linkage, and the stability of the Boc protecting group under various pH conditions.[2]
Q2: What are the recommended storage conditions for this compound?
To ensure the integrity of the compound, it is crucial to adhere to the recommended storage conditions. For long-term storage, the powdered form should be kept at -20°C. When in solution, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.[3][4]
Q3: In which solvents is this compound soluble?
This compound is highly soluble in DMSO, with concentrations up to 100 mg/mL achievable with the aid of ultrasonication.[5] For in vivo studies, a common formulation involves a multi-component solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] It is important to note that the compound has poor aqueous solubility.
Q4: How does pH affect the stability of the molecule?
The stability of this compound is significantly influenced by pH. The thalidomide moiety is susceptible to hydrolysis under neutral to basic conditions (pH ≥ 6.0).[2] Conversely, the Boc (tert-butoxycarbonyl) protecting group is stable to bases and nucleophiles but is labile and will be cleaved under acidic conditions.[6] Therefore, it is critical to select appropriate buffer systems for your experiments to maintain the integrity of the molecule.
Troubleshooting Guide
This section provides structured guidance for addressing specific stability-related issues you may encounter during your experiments.
Issue 1: Compound Precipitation or Aggregation in Aqueous Buffers
-
Symptoms:
-
Visible precipitate in the experimental solution.
-
Inconsistent or non-reproducible results in cellular or biochemical assays.
-
High background signal in biophysical assays.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
-
Possible Solutions & Methodologies:
-
Decrease Compound Concentration: High concentrations can exceed the solubility limit in aqueous solutions. Test a range of lower concentrations to find the optimal working concentration.[7]
-
Introduce an Organic Co-solvent: Prepare a high-concentration stock solution in DMSO and add it to the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that affects cell viability or protein function.
-
Utilize Surfactants or Non-detergent Sulfobetaines: Low concentrations of non-denaturing detergents (e.g., 0.05% Tween-20) or non-detergent sulfobetaines can help to solubilize hydrophobic compounds and prevent aggregation.[8]
-
Centrifugation: Before use, centrifuge your final solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any existing aggregates and use the supernatant.[7]
-
Issue 2: Suspected Degradation of the Compound During Experimentation
-
Symptoms:
-
Loss of biological activity over the time course of the experiment.
-
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Inconsistent results between freshly prepared and older solutions.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected compound degradation.
-
Potential Degradation Pathways:
Caption: Potential degradation pathways of this compound.
-
Quantitative Data Summary:
| Moiety | Condition | Half-life (t½) | Reference |
| Thalidomide | pH 6.4, 32°C | 25 - 35 hours | [9] |
| Thalidomide | pH 7.4, 37°C | ~11 hours | Estimated from literature |
| Boc-Amine | Basic/Neutral pH | Stable | [6] |
| Boc-Amine | Acidic pH (e.g., TFA) | Rapid Cleavage | [6] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Chemical Stability
This protocol is designed to identify the degradation pathways and the intrinsic stability of this compound under various stress conditions.
-
Objective: To determine the degradation profile of this compound under hydrolytic (acidic and basic), oxidative, and thermal stress.
-
Materials:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 7.4)
-
LC-MS system
-
-
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.
-
Thermal Degradation: Dilute the stock solution in phosphate buffer (pH 7.4) to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Control: Dilute the stock solution in phosphate buffer (pH 7.4) to a final concentration of 100 µg/mL. Store at 4°C.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
LC-MS Analysis: Analyze all samples by LC-MS to quantify the remaining parent compound and identify major degradation products.[10][11]
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.
-
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay determines the susceptibility of this compound to metabolism by liver enzymes.
-
Objective: To measure the rate of metabolic degradation of the compound when incubated with HLM.
-
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., Verapamil)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
-
-
Methodology:
-
Preparation: Prepare a working solution of the test compound in a buffer with a low percentage of organic solvent.
-
Incubation: In a 96-well plate, combine the HLM, NADPH regenerating system, and phosphate buffer. Pre-incubate at 37°C for 10 minutes.
-
Initiate Reaction: Add the test compound to the wells to start the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Sample Preparation: Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
-
References
- 1. Molecular Pathways Affected by Sulfonylpurine Derivatives in 2D and 3D HeLa Cell Models [mdpi.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Degradation Pathways → Term [pollution.sustainability-directory.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Synthesis of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thalidomide-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is the stereochemistry of the thalidomide (B1683933) moiety critical in my PROTAC?
A1: The biological activity of thalidomide and its analogs is stereospecific. The (S)-enantiomer is primarily responsible for binding to the Cereblon (CRBN) E3 ligase, a crucial interaction for the PROTAC's mechanism of action.[1] The (R)-enantiomer has significantly lower binding affinity. Therefore, maintaining the correct stereochemistry at the chiral center of the glutarimide (B196013) ring is essential for the efficacy of your PROTAC.[1] Racemization can lead to a significant loss of potency.
Q2: What are the primary causes of poor aqueous solubility in thalidomide-based PROTACs, and how can I address this?
A2: Thalidomide-based PROTACs are often large molecules with high molecular weights (often >700 Da) and significant lipophilicity, placing them beyond the typical "Rule of Five" for drug-likeness.[2][3] This inherent structure contributes to their poor aqueous solubility.[2][3][4][5]
Troubleshooting Poor Solubility:
-
Formulation Strategies: For in vitro assays, preparing a high-concentration stock solution in 100% DMSO and then performing serial dilutions is a common starting point.[6] Employing co-solvents like PEG300 or surfactants like Tween-80 can also improve solubility.[6] For more persistent issues, creating an amorphous solid dispersion (ASD) by dispersing the PROTAC in a polymer matrix like HPMCAS can enhance dissolution.[4][5][6][7]
-
Structural Modification: If synthetic modification is an option, incorporating polar functional groups or PEG chains into the linker can improve solubility.[8]
Q3: My final PROTAC yield is very low. What are the common pitfalls in the synthetic route?
A3: Low yields in PROTAC synthesis can arise from several factors, including inefficient coupling reactions, difficult purifications, and side reactions.
Common Causes and Solutions:
-
Inefficient Coupling: Amide bond formation is a common final step in PROTAC synthesis.[9] Low to moderate yields (14-41%) can occur in this step.[9] Optimization of coupling reagents (e.g., HATU, HOBt), bases (e.g., DIPEA), and reaction conditions (temperature, time) is crucial. "Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can offer higher efficiency and milder conditions.[10][11]
-
Purification Challenges: The similar polarities of the final PROTAC and unreacted starting materials or byproducts can make purification by standard column chromatography difficult.[9] Preparative HPLC is often necessary to achieve high purity.[12]
-
Side Reactions: The glutarimide ring of thalidomide is susceptible to base-catalyzed racemization and hydrolysis.[1][13] Minimizing exposure to strong bases and elevated temperatures is recommended.[1]
Troubleshooting Guides
Problem 1: Racemization of the Thalidomide Chiral Center
Symptom: Loss of biological activity or inconsistent results. Confirmation by chiral HPLC shows a mixture of enantiomers.
Cause: The hydrogen atom on the chiral carbon of the glutarimide ring is acidic and can be abstracted by a base, leading to a planar enolate intermediate that can be reprotonated from either side, causing racemization.[1] This is often exacerbated by prolonged reaction times, elevated temperatures, and the use of strong bases.[1]
Troubleshooting Steps:
-
Reagent Selection:
-
Use weaker bases where possible.
-
Minimize the stoichiometry of the base used.
-
-
Reaction Conditions:
-
Run reactions at lower temperatures (e.g., 0 °C or room temperature).
-
Monitor the reaction closely and minimize the reaction time.
-
-
Analytical Monitoring:
-
Use chiral HPLC to monitor the enantiomeric excess at intermediate steps and in the final product.
-
dot
Caption: Troubleshooting workflow for addressing racemization.
Problem 2: Difficulty in Linker Synthesis and Attachment
Symptom: Low yields or failure to form the desired linker-thalidomide conjugate.
Cause: The choice of linker and the point of attachment to the thalidomide moiety significantly impact the synthesis and the final PROTAC's properties.[10][14][15] Common linkers include alkyl chains and polyethylene (B3416737) glycol (PEG) units.[10][14] Attachment is often achieved via nucleophilic aromatic substitution (SNAr) on a fluoro-thalidomide derivative or by amide coupling.[16][17][18]
Troubleshooting Steps:
-
Linker Design:
-
Consider the impact of linker length and composition on both the synthesis and the biological activity.[10][14][19] Longer linkers may improve degradation efficiency for some targets.[14]
-
PEG linkers can enhance solubility, while more rigid linkers like those containing piperazine (B1678402) or piperidine (B6355638) moieties may be found in more optimized PROTACs.[9][15]
-
-
Attachment Chemistry:
-
For SNAr reactions with fluoro-thalidomide, ensure the amine nucleophile is sufficiently reactive.
-
For amide couplings, screen different coupling reagents and conditions.
-
Consider alternative conjugation chemistries like "click chemistry" for modular and efficient synthesis.[10]
-
dot
Caption: General synthetic strategy for PROTAC assembly.
Data Presentation
Table 1: Common Linker Types and Their Properties
| Linker Type | Common Composition | Key Properties | Synthetic Considerations |
| Alkyl Chains | C2-C12 straight or branched alkanes | Hydrophobic, can provide rigidity or flexibility depending on structure. | Generally straightforward synthesis. |
| PEG Linkers | -(CH2CH2O)n- | Hydrophilic, can improve solubility and cell permeability.[8] | Commercially available in various lengths. |
| Rigid Linkers | Piperazine, piperidine, alkynes | Constrain the PROTAC conformation, which can impact ternary complex formation.[9][10] | May require multi-step synthesis. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to Synthesize a Thalidomide-Based PROTAC
This protocol describes a representative final step in a PROTAC synthesis, coupling a carboxylic acid-functionalized linker-warhead conjugate with an amine-functionalized thalidomide analog.
Materials:
-
Amine-functionalized thalidomide analog (1.0 eq)
-
Carboxylic acid-functionalized linker-warhead (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the amine-functionalized thalidomide analog and the carboxylic acid-functionalized linker-warhead in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Characterization:
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12]
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of the target protein.[12]
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
dot
Caption: Mechanism of action for thalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. The Essential Role of Linkers in PROTACs [axispharm.com]
- 16. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating Cereblon Engagement of Thalidomide-NH-C6-NH-Boc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental methods used to validate the engagement of "Thalidomide-NH-C6-NH-Boc" with its target protein, cereblon (CRBN). As a derivative of thalidomide (B1683933), this molecule is primarily utilized as a CRBN-recruiting ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs), such as MI-389.[1][2][3][4] While direct, publicly available quantitative binding data for this specific ligand-linker conjugate is limited, this guide outlines the standard experimental protocols and provides comparative data from well-characterized thalidomide analogs to establish a benchmark for validation.
Thalidomide and its derivatives, including lenalidomide (B1683929) and pomalidomide, function by binding to CRBN, which is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5][6] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins.[5][7] In the context of PROTACs, the thalidomide moiety of "this compound" is designed to recruit this cellular machinery.
Comparative Analysis of Cereblon Ligand Binding Affinity
While specific binding data for this compound is not extensively published, the binding affinities of its parent compound, thalidomide, and its more potent analogs, lenalidomide and pomalidomide, are well-documented. These values serve as a crucial reference for researchers validating novel thalidomide-based ligands. The addition of a linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity to CRBN, as this part of the molecule extends out of the primary binding pocket.[8]
| Compound | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Thalidomide | Kᵢ₅₀ of ~2.5 µM | Competitive Titration | [9] |
| IC50: 347.2 nM | Fluorescence Polarization | [10] | |
| Lenalidomide | IC50: 268.6 nM | Fluorescence Polarization | [10] |
| Pomalidomide | IC50: 153.9 nM | Fluorescence Polarization | [10] |
| Cy5-thalidomide | Kᴅ of 121.6 ± 23.2 nM | Fluorescence Polarization | [9] |
Note: Binding affinities can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for Validating Cereblon Engagement
Several robust methods are available to quantify the interaction between a ligand and CRBN. The following are detailed protocols for commonly employed assays.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of a ligand to a target protein in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN and a fluorescent tracer that binds to the same site. A compound that engages CRBN will compete with the tracer, leading to a decrease in the BRET signal.[8][9][11]
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Cereblon Engagement Assay.
Protocol:
-
Cell Plating: Seed HEK293T cells stably expressing NanoLuc®-CRBN in a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of "this compound" or control compounds to the wells.
-
Tracer Addition: Add a fluorescently labeled CRBN tracer, such as BODIPY-lenalidomide, to all wells.
-
Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C.
-
Substrate Addition: Add the NanoBRET® substrate and inhibitor solution to all wells.
-
Signal Detection: Read the luminescence signal at two wavelengths (e.g., 450 nm and 520 nm) within 30 minutes.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the 520 nm emission by the 450 nm emission. Plot the ratio against the compound concentration to determine the IC50 value.[5]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular environment without modifying the compound or the target protein. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[12][13][14]
Experimental Workflow:
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angelate | whatman (沃特曼) [fluoroprobe.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. targetmol.cn [targetmol.cn]
A Comparative Analysis of E3 Ligase Linkers: Benchmarking Thalidomide-NH-C6-NH-Boc
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central strategy for eliminating disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a comprehensive comparison of the commonly utilized linker, Thalidomide-NH-C6-NH-Boc, with other classes of E3 ligase linkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound is a popular building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ligase. It features a thalidomide (B1683933) moiety for CRBN binding, connected to a 6-carbon alkyl chain (C6) that terminates in a Boc-protected amine, ready for conjugation to a target protein ligand. This guide will compare the performance of PROTACs utilizing this alkyl linker with those employing other common linker types, such as polyethylene (B3416737) glycol (PEG) and more rigid structures.
Quantitative Performance Comparison of E3 Ligase Linkers
The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the highest percentage of protein degradation achieved. The following tables summarize the performance of different linkers in the context of degrading specific target proteins.
Table 1: Comparison of Linkers for Bromodomain-containing protein 4 (BRD4) Degradation
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Thalidomide | C6 Alkyl | BRD4 | 15 | >90 | [1] |
| PROTAC B | Thalidomide | PEG4 | BRD4 | 8 | >95 | [2] |
| PROTAC C | Lenalidomide | Alkyl | BRD4 | pM range | >90 | [3] |
Table 2: Comparison of Linkers for Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PTD10 | Pomalidomide | C5 Alkyl | BTK | 0.5 | >90 | [4] |
| PROTAC D | Pomalidomide | PEG4 | BTK | 5.2 | >90 | [2] |
| PROTAC E | Pomalidomide | Rigid Piperazine | BTK | 1.8 | >95 | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these linkers, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thalidomide-NH-C6-NH-Boc and Pomalidomide-Based Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the selection of an E3 ubiquitin ligase ligand and the associated linker is a critical determinant of the efficacy, selectivity, and overall performance of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between a thalidomide-based linker, Thalidomide-NH-C6-NH-Boc, and pomalidomide-based linkers for the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. This analysis is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel protein degraders.
Executive Summary
Pomalidomide (B1683931) has largely emerged as the preferred CRBN ligand over thalidomide (B1683933) in many PROTAC applications.[1][2] This preference is primarily attributed to its higher binding affinity for CRBN, which can facilitate more efficient formation of the ternary complex (target protein-PROTAC-E3 ligase) and subsequently lead to more potent protein degradation.[1][2] The 4-amino group on the phthalimide (B116566) ring of pomalidomide provides a versatile and sterically favorable point for linker attachment, often leading to improved metabolic stability and degradation selectivity compared to thalidomide-based counterparts.[1][2]
While this compound is a commercially available and convenient building block for PROTAC synthesis, the inherent advantages of pomalidomide often make it the more attractive starting point for developing novel degraders. This guide will delve into the available quantitative data, experimental methodologies, and underlying biological pathways to inform the rational design of CRBN-recruiting PROTACs.
Data Presentation: Comparative Performance
Table 1: CRBN Binding Affinity of Parent Ligands
| Ligand | Dissociation Constant (Kd) for CRBN | Reference(s) |
| Thalidomide | ~250 nM | [3] |
| Pomalidomide | ~157 nM | [3] |
Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference(s) |
| PROTAC 1 | Thalidomide-based | Not Specified | 26 | >95 | [4] |
| ARV-825 | Pomalidomide | Piperidine-based | <1 | >98 | [5] |
| Compound 21 | Pomalidomide | PEG-based | 810 (in THP-1 cells) | Not Specified | [6][7] |
Signaling Pathway and Experimental Workflows
The fundamental mechanism of action for both thalidomide- and pomalidomide-based PROTACs involves hijacking the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of a target protein.
Mechanism of PROTAC-mediated protein degradation.
A typical experimental workflow to evaluate and compare the performance of different PROTACs is outlined below.
Workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of thalidomide- and pomalidomide-based degraders.
Synthesis of a Pomalidomide-Based Linker (Illustrative Example: Pomalidomide-PEG-COOH)
This protocol describes a general approach to synthesizing a pomalidomide linker with a PEG chain terminating in a carboxylic acid, which can then be coupled to a target protein ligand.
Materials:
-
4-Fluorothalidomide
-
Amine-PEG-acid (e.g., H2N-PEG3-COOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 4-fluorothalidomide (1.0 eq) and the amine-PEG-acid (1.2 eq) in DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-24 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired pomalidomide-PEG-COOH linker.
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot to determine DC50 and Dmax values.[8][9]
Materials:
-
Human cancer cell line expressing the target protein (e.g., THP-1 for BRD4)
-
PROTAC stock solution in DMSO
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[9] Centrifuge the lysates to pellet cell debris and collect the supernatant.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.[8] Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[8] Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.[8] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system.[5] Quantify the band intensities and normalize the target protein band to the loading control.[5] Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.[5][8]
Ternary Complex Formation Assay (Biolayer Interferometry - BLI)
This protocol provides an outline for assessing the formation of the ternary complex using BLI.
Materials:
-
Biotinylated target protein
-
Purified CRBN-DDB1 complex
-
PROTAC of interest
-
Streptavidin (SA) biosensors
-
BLI instrument and appropriate buffers
Procedure:
-
Sensor Hydration and Baseline: Hydrate the SA biosensors in assay buffer. Establish a stable baseline in the assay buffer.
-
Ligand Loading: Load the biotinylated target protein onto the SA biosensors.
-
Association: Transfer the biosensors to wells containing either the PROTAC alone (to measure binary interaction) or a pre-incubated mixture of the PROTAC and the CRBN-DDB1 complex (to measure ternary complex formation).
-
Dissociation: Transfer the biosensors back to wells containing only assay buffer to measure the dissociation of the complex.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). Cooperativity (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other.
Conclusion
The choice between thalidomide- and pomalidomide-based linkers for PROTAC development is a critical design consideration. While this compound offers a readily available synthetic handle, the current body of evidence suggests that pomalidomide-based linkers often lead to more potent and selective degraders due to the higher intrinsic binding affinity of pomalidomide for CRBN. The versatile attachment point on the pomalidomide scaffold also allows for greater flexibility in linker design to optimize ternary complex formation and overall PROTAC performance. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different PROTAC designs, enabling researchers to make informed decisions in the pursuit of novel and effective targeted protein degraders.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Cellular Target Engagement Assays for Cereblon (CRBN) Ligands
For Researchers, Scientists, and Drug Development Professionals
Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, has emerged as a pivotal target in drug discovery, particularly for the development of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders.[1][2] These therapeutic modalities function by recruiting CRBN to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] Verifying and quantifying the engagement of a ligand with CRBN within the complex cellular environment is a critical step in the development pipeline to ensure on-target activity and to understand structure-activity relationships (SAR).[5][6]
This guide provides an objective comparison of key cellular assays used to measure CRBN target engagement, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Comparative Overview of CRBN Target Engagement Assays
The selection of a target engagement assay is contingent on multiple factors, including the specific research question, available instrumentation, and the characteristics of the ligand and target. The following table summarizes and compares the most common methodologies.
| Assay | Principle | Advantages | Limitations | Typical Output |
| NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-CRBN fusion protein and a fluorescent tracer that binds to CRBN.[5] Unlabeled ligands compete with the tracer, causing a decrease in the BRET signal.[5][7] | High sensitivity, quantitative, and performed in live cells, providing physiologically relevant data.[5] Allows for the determination of intracellular compound availability.[7][8] | Requires genetic engineering (expression of NanoLuc®-CRBN fusion). The fluorescent tracer's properties can influence results.[9] | IC50/Kd values representing the ligand's affinity for CRBN in a cellular context.[7][9] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein (CRBN) against thermal denaturation.[10][11] The amount of soluble, non-denatured CRBN at various temperatures is quantified, typically by Western blot.[12][13] | Label-free and can be performed on endogenous proteins in intact cells or tissues without genetic modification.[13][14] Provides direct evidence of physical binding.[11] | Lower throughput compared to plate-based assays.[11] Results can be influenced by downstream cellular events that affect protein stability. May not be suitable for all proteins. | Thermal shift (ΔTm) indicating ligand-induced stabilization.[12] Isothermal dose-response fingerprints (ITDRF) can yield EC50 values.[15] |
| In-Cell ELISA / In-Cell Western | A competitive binding assay where cells are pre-treated with a test ligand, which competes with a known CRBN-targeting PROTAC for binding.[16][17] The degradation of a known neosubstrate is then quantified as a readout of the PROTAC's engagement with CRBN.[1][16] | Utilizes endogenous CRBN and does not require genetic modification.[6] Can be performed in a high-throughput format.[17] | This is an indirect measure of target engagement, relying on a functional downstream event (protein degradation).[16] Requires a well-characterized PROTAC and a reliable antibody for the neosubstrate. | IC50 values indicating the test ligand's ability to compete for CRBN binding.[16] |
| Fluorescence Polarization (FP) Assay | Measures the change in polarization of a fluorescently labeled CRBN ligand (probe) upon binding to the CRBN protein.[16][18] Unlabeled test compounds compete with the probe, causing a decrease in polarization.[18] | Quantitative and suitable for high-throughput screening.[18] | Typically performed with purified proteins in vitro or in cell lysates, not in intact cells.[16][18] May not fully reflect cellular permeability and intracellular binding.[6] | IC50/Ki values representing binding affinity.[18] |
| Neosubstrate Degradation Assay | A functional assay that confirms CRBN engagement by measuring the degradation of its known neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), upon ligand treatment.[1][12] Degradation is typically measured by Western blot or mass spectrometry.[1] | Directly confirms the functional consequence of CRBN modulation.[12] Can be performed with endogenous proteins. | Not a direct measure of binding affinity. Degradation is a complex process and can be affected by factors other than target engagement.[19] | DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3] |
Quantitative Data Comparison
The following tables summarize representative quantitative data for various CRBN ligands and PROTACs across different cellular target engagement assays. It is important to note that absolute values (e.g., IC50) can vary based on experimental conditions, cell lines, and specific assay parameters, so comparisons should be made within the context of the same study.[9]
Table 1: NanoBRET™ CRBN Target Engagement
| Compound | Cell Line | Tracer | IC50 | Reference |
| Lenalidomide | HEK293T | BODIPY™-lenalidomide | ~0.1 µM | [5] |
| Pomalidomide | HEK293T | N/A | 0.25 µM | [9] |
| Iberdomide | HEK293 | N/A | 19 nM (Live Cell) | [7] |
| dBET1 (PROTAC) | HEK293 | N/A | 2,100 nM (Live Cell) | [7] |
| dBET6 (PROTAC) | HEK293 | N/A | 3,100 nM (Live Cell) | [7] |
| RC-1 (PROTAC) | MOLM-14 | N/A | 0.25 µM | [9] |
| IRC-1 (PROTAC) | MOLM-14 | N/A | 0.86 µM | [9] |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Cell Line | Max Stabilization Temp (°C) | ΔTm (°C) | Reference |
| Pomalidomide | HEK293 | 52 | ~4-5 | [10] |
| Thalidomide | N/A | N/A | Positive Shift | [12] |
Note: Comprehensive quantitative CETSA data for a wide range of CRBN ligands is less commonly published in comparative tables. The assay is often used qualitatively or to generate an ITDRF curve for a specific compound.
Signaling Pathways and Experimental Workflows
CRBN-Mediated Protein Degradation Pathway
CRBN acts as the substrate receptor within the CRL4A E3 ubiquitin ligase complex.[20] The binding of a molecular glue or the CRBN-binding moiety of a PROTAC alters CRBN's substrate specificity, inducing proximity between the complex and a target protein (a neosubstrate).[3][10] This leads to the polyubiquitination of the target on accessible lysine (B10760008) residues, marking it for degradation by the 26S proteasome.[20][21]
General Workflow for Cellular Thermal Shift Assay (CETSA)
The CETSA workflow involves treating live cells with the test compound, subjecting them to a heat challenge, and then analyzing the amount of soluble target protein remaining.[15] A ligand-bound protein is more resistant to heat-induced unfolding and aggregation.[10]
Experimental Protocols
Protocol 1: NanoBRET™ Target Engagement Assay
This protocol is adapted from Promega technical manuals and published studies for measuring the affinity of a test compound for CRBN in live cells.[5][7][22]
Materials:
-
HEK293 cells
-
NanoLuc®-CRBN fusion vector and a fluorescent CRBN tracer (e.g., BODIPY™-lenalidomide).[5]
-
Opti-MEM™ I Reduced Serum Medium
-
Test compounds serially diluted in DMSO
-
White, 96-well or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring dual-filtered luminescence (e.g., 450nm donor and >600nm acceptor filters).[22]
Procedure:
-
Cell Preparation: Transfect HEK293 cells with the NanoLuc®-CRBN fusion vector according to the manufacturer's protocol. The day after transfection, harvest and resuspend the cells in Opti-MEM™.
-
Compound Plating: Prepare serial dilutions of the test compound in Opti-MEM™ at 10X the final desired concentration. Add 10 µL of each dilution to the wells of the assay plate. Include DMSO-only wells as a "no competition" control.
-
Tracer and Cell Addition: Dilute the fluorescent CRBN tracer in Opti-MEM™. Mix this tracer solution with the cell suspension from step 1. Dispense 90 µL of the cell/tracer mix into each well of the assay plate.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound to reach binding equilibrium within the cells.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® detection reagent by mixing the substrate and the extracellular inhibitor according to the manufacturer's protocol. Add the detection reagent to all wells.
-
Measurement: Read the plate within 10 minutes on a luminometer equipped with the appropriate filters to measure donor emission (450nm) and acceptor emission (618nm).
-
Data Analysis: Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission). Normalize the data to the DMSO control and plot the BRET ratio against the logarithm of the compound concentration. Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol describes the generation of a melt curve to determine the thermal shift (ΔTm) of endogenous CRBN upon ligand binding.[12][15][23]
Materials:
-
Cell line of interest (e.g., MM.1S, HEK293T)
-
Complete cell culture medium
-
Test compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with 0.4% Tween 20 and protease inhibitors)
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler with a temperature gradient function
-
High-speed refrigerated centrifuge
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against CRBN and an appropriate HRP-conjugated secondary antibody.[2]
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the test compound or vehicle (DMSO) for 1-2 hours in a 37°C incubator.
-
Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and pellet by centrifugation. Resuspend the cell pellet in PBS to a final concentration of ~1x10^7 cells/mL.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point to be tested (e.g., from 40°C to 70°C in 3°C increments). Place the tubes in a thermal cycler and heat for 3 minutes at the specified temperatures, followed by a 3-minute incubation at room temperature.[23]
-
Cell Lysis: Lyse the cells by subjecting them to 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation: Pellet the precipitated/aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA or Bradford assay. Normalize all samples to the same protein concentration.
-
Western Blotting: Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary anti-CRBN antibody, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Detect the signal using an ECL reagent. Quantify the band intensities using densitometry software. For each treatment group (ligand vs. vehicle), plot the normalized band intensity (as a percentage of the non-heated control) against the temperature. The horizontal shift in the curve for the ligand-treated sample compared to the vehicle control represents the ΔTm.[12]
References
- 1. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRL4/CRBN Targeted Protein Degradation Complex Antibody Sampler Kit (#72032) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 8. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Publications — CETSA [cetsa.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
The "Goldilocks" Principle in Action: A Comparative Guide to Linker Length Efficacy in Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, with the linker component playing a pivotal role in orchestrating the successful degradation of a target protein.[1][2][3] This guide provides a comparative analysis of how different linker lengths in thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, influence their efficacy.[1][4] By examining experimental data, we aim to illuminate the critical structure-activity relationships that govern PROTAC performance.
Data Presentation: The Impact of Linker Length on PROTAC Efficacy
The potency of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] The following table summarizes findings from various studies on thalidomide-based PROTACs, primarily targeting the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4. It is important to recognize that direct comparisons across different studies can be challenging due to variations in experimental conditions.[1] However, the collective data reveals a crucial trend: there is no universally optimal linker length.[5] The ideal linker is highly dependent on the specific target protein and the geometry of the ternary complex formed.[2][5]
| PROTAC Example (Target) | Linker Type & Length (Number of atoms/units) | Cell Line | DC50 | Dmax (%) | Key Observations |
| BRD4 Degrader | No PEG linker (short, direct linkage) | H661 | < 0.5 µM | > 90% | A very short linker can be highly effective, suggesting favorable geometry for the ternary complex.[1] |
| BRD4 Degrader | 1 PEG unit | H661 | > 5 µM | ~50% | A single PEG unit can significantly decrease degradation potency, possibly due to suboptimal ternary complex formation.[1] |
| BRD4 Degrader | 2 PEG units | H661 | > 5 µM | ~60% | Intermediate linker lengths may hinder the optimal orientation of the target protein and E3 ligase.[1] |
| BRD4 Degrader | 4-5 PEG units | H661 | < 0.5 µM | > 90% | Potency can be regained with longer linkers, demonstrating a non-linear relationship between linker length and efficacy.[6] |
| BTK Degrader | < 4 PEG units | Ramos | Impaired Binding | - | Shorter linkers can cause steric hindrance, negatively impacting the binding affinity to either the target or the E3 ligase.[7] |
| BTK Degrader | ≥ 4 PEG units | Ramos | 1-40 nM | - | Longer PEG linkers can minimize steric clashes and promote more favorable ternary complex formation.[2][7] |
| FBXO22 Degrader | C5 Alkyl Chain | Jurkat | Inactive | - | Shorter alkyl chains were found to be inactive for this target.[8] |
| FBXO22 Degrader | C8 Alkyl Chain | Jurkat | Moderate (~50% at 3 µM) | ~50% | A longer alkyl chain conferred moderate degradation activity.[8] |
| CRBN Homo-PROTAC | 8-atom PEG linker | HEK293T | - | - | A short 8-atom PEG linker was found to be optimal for the degradation of CRBN itself in a homo-PROTAC system.[3] |
| TBK1 Degrader | < 12 atoms (Alkyl/Ether) | - | No Activity | - | Linkers shorter than 12 atoms showed no degradation potential for this target.[3][7] |
| TBK1 Degrader | 21 atoms (Alkyl/Ether) | - | 3 nM | 96% | A 21-atom linker demonstrated very high potency, highlighting that longer linkers can be necessary for some targets.[7] |
Note: The "hook effect," a phenomenon where PROTAC efficacy decreases at higher concentrations due to the formation of binary complexes, should be considered when interpreting degradation data.[1][5]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of action for a thalidomide-based PROTAC and a typical experimental workflow for its evaluation.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A generalized workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed and consistent methodologies are paramount for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments cited in the evaluation of thalidomide-based PROTACs.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[9]
Materials:
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[9] Re-probe the membrane with the loading control antibody. Quantify the band intensities using densitometry software.[9] Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Cell Viability Assay
This assay is used to determine the effect of the PROTAC on cell proliferation and viability.[4]
Materials:
-
Cell line of interest
-
PROTAC stock solution in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Conclusion
The optimization of linker length in thalidomide-based PROTACs is a critical and empirically driven process. The presented data underscores that there is no "one-size-fits-all" solution. Factors such as the topology of the target protein and the E3 ligase dictate the optimal linker length and composition required for the formation of a stable and productive ternary complex. A systematic approach, involving the synthesis and evaluation of a library of PROTACs with varying linkers, is essential for identifying the most potent and effective degrader for a given therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Binding Assays for Thalidomide-NH-C6-NH-Boc and Related Cereblon Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro binding assays relevant to Thalidomide-NH-C6-NH-Boc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative binding data for this ligand-linker conjugate is not extensively available in public literature, this document outlines the established binding affinities of its parent molecule, thalidomide (B1683933), and its potent analogs to their primary target, the Cereblon (CRBN) protein. Furthermore, detailed experimental protocols for determining such binding affinities are provided, alongside illustrative diagrams of the underlying biological pathways and experimental workflows.
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon ligand.[1][2][3][4] It is a crucial intermediate in the synthesis of PROTACs, such as MI-389, a potent degrader that utilizes a multi-targeted receptor tyrosine kinase inhibitor.[1][2] PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein.[5][6]
The core of this compound's function lies in the thalidomide moiety's ability to bind to Cereblon (CRBN), a substrate receptor for the CULLIN-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[7] This binding event is mediated primarily by the glutarimide (B196013) ring of thalidomide, which fits into a specific pocket on the CRBN protein.[8] The binding of thalidomide or its analogs to CRBN alters the substrate specificity of the E3 ligase complex, enabling it to recognize and ubiquitinate "neosubstrates," which are then targeted for degradation by the proteasome.[7]
Quantitative Binding Data: A Comparative Overview
| Compound | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Not Specified | [8] |
| 347.2 nM (IC50) | Fluorescence Polarization | [9] | |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [7] |
| Lenalidomide (B1683929) | ~178 nM (Kd) | Not Specified | [8] |
| 268.6 nM (IC50) | Fluorescence Polarization | [9] | |
| Pomalidomide (B1683931) | ~157 nM (Kd) | Not Specified | [8] |
| 153.9 nM (IC50) | Fluorescence Polarization | [9] | |
| This compound | Not Publicly Available | - |
Signaling and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Figure 1. Mechanism of CRBN-mediated protein degradation induced by thalidomide analogs.
Figure 2. Workflow for a competitive Fluorescence Polarization (FP) binding assay.
Detailed Experimental Protocols
To determine the binding affinity of this compound to CRBN, several robust biophysical and biochemical assays can be employed. Below are the detailed methodologies for three standard techniques.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions. It provides kinetic data on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (Kd) is calculated.
-
Principle: CRBN is immobilized on a sensor chip. A solution containing this compound is flowed over the surface. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[8]
-
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling or NTA for His-tagged protein capture).
-
Immobilize recombinant human CRBN (or the CRBN-DDB1 complex) onto the sensor chip surface according to the manufacturer's instructions. A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein) to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in a suitable running buffer (e.g., HBS-EP+) to a range of concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration should be kept constant across all dilutions and be below 1%.
-
-
Binding Measurement:
-
Inject the serially diluted compound solutions over the immobilized CRBN and reference flow cells at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.
-
Regenerate the sensor chip surface between different compound concentrations if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon, koff, and calculate the Kd (Kd = koff/kon).
-
-
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique used to measure molecular binding. It is well-suited for high-throughput screening of compounds that compete with a fluorescently labeled ligand for binding to a target protein.
-
Principle: This competitive assay is based on the binding of a fluorescently-labeled thalidomide tracer to CRBN.[10] When the small fluorescent tracer is bound to the much larger CRBN protein, it tumbles slowly in solution, resulting in a high FP signal. When an unlabeled competitor compound (this compound) displaces the tracer, the unbound tracer tumbles rapidly, leading to a low FP signal.
-
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare solutions of recombinant human CRBN protein and a fluorescently-labeled thalidomide probe (e.g., Cy5-labeled Thalidomide) in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.
-
-
Assay Procedure:
-
In a low-volume, black microplate (e.g., 384-well), add a small volume of the test compound dilutions.
-
Add the CRBN protein solution to all wells and incubate briefly.
-
Add the fluorescent thalidomide probe solution to all wells to initiate the binding reaction.
-
Include control wells for high FP signal (CRBN + probe, no competitor) and low FP signal (probe only, no CRBN).
-
-
Measurement and Analysis:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.
-
Plot the FP signal as a function of the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a robust, high-throughput FRET-based technology for measuring biomolecular interactions.[8] It offers high sensitivity and is less prone to interference from assay components.
-
Principle: A competitive binding assay is established where this compound competes with a fluorescently labeled thalidomide tracer (e.g., Thalidomide-Red) for binding to a tagged CRBN protein (e.g., GST-tagged). An antibody against the tag (e.g., anti-GST) is labeled with a FRET donor (Europium cryptate). When the tracer binds to CRBN, the donor and acceptor are in close proximity, resulting in a high FRET signal. The test compound disrupts this interaction, leading to a decrease in the FRET signal.[11]
-
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of GST-tagged recombinant human CRBN protein.
-
Prepare stock solutions of this compound, Thalidomide-Red (acceptor), and anti-GST-Europium cryptate (donor) in a suitable assay buffer.
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
In a low-volume, white microplate, dispense the test compound dilutions.
-
Add the GST-tagged CRBN protein, followed by a pre-mixed solution of the anti-GST-Europium cryptate and Thalidomide-Red.
-
Incubate the plate at room temperature for the recommended time (e.g., 2-4 hours).
-
-
Measurement and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50.
-
-
Conclusion
This compound is an important chemical tool for the synthesis of CRBN-recruiting PROTACs. While direct binding data for this specific conjugate is not widely published, its binding affinity to CRBN can be reliably determined using established in vitro techniques such as SPR, FP, and HTRF. The binding affinities of parent molecules like thalidomide, lenalidomide, and pomalidomide provide critical benchmarks for evaluating the performance of new derivatives. The detailed protocols provided in this guide offer a solid foundation for researchers to characterize the binding of this compound and other novel CRBN ligands, thereby facilitating the development of next-generation protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. tebubio.com [tebubio.com]
- 5. lifesensors.com [lifesensors.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. revvity.com [revvity.com]
Control Experiments for PROTACs: A Comparative Guide Using Thalidomide-NH-C6-NH-Boc as a Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of active Proteolysis Targeting Chimeras (PROTACs) derived from Thalidomide-NH-C6-NH-Boc and their corresponding inactive control counterparts. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to PROTACs and the Importance of Controls
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to tag the POI for degradation.[2]
Given their mechanism of action, rigorous control experiments are essential to validate that the observed protein degradation is a direct result of the PROTAC's intended activity and not due to off-target effects or non-specific toxicity.[3][4] This guide focuses on the use of this compound, a common building block for constructing PROTACs that recruit the Cereblon (CRBN) E3 ligase.[5]
The Role of this compound and its Inactive Counterpart
This compound serves as a crucial starting point for the synthesis of CRBN-recruiting PROTACs. It comprises the thalidomide (B1683933) moiety, which binds to CRBN, connected to a C6 linker with a Boc-protected amine. This protected amine allows for the subsequent attachment of a ligand that targets a specific protein of interest.
A critical negative control for a thalidomide-based PROTAC is a molecule that is structurally almost identical but is unable to bind to CRBN. This is commonly achieved by methylating the nitrogen atom of the glutarimide (B196013) ring on the thalidomide moiety.[4][6] This modification prevents the PROTAC from engaging the E3 ligase, thus abrogating its ability to induce protein degradation. By comparing the activity of the active PROTAC with its inactive control, researchers can confidently attribute the degradation of the target protein to the formation of the ternary complex (POI-PROTAC-E3 ligase).
Quantitative Comparison of Active vs. Inactive PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[7][8] The following table provides representative data comparing a hypothetical active thalidomide-based PROTAC to its inactive (methylated) control in degrading a target protein, as determined by Western Blot analysis.
| Compound | Target Protein | DC50 (nM) | Dmax (%) |
| Active PROTAC | Target Protein X | 25 | >90 |
| Inactive Control | Target Protein X | >1000 | <10 |
This data is representative and compiled from typical results observed in PROTAC validation experiments.[4][7][8]
Experimental Protocols
Detailed methodologies for the key experiments used to validate PROTAC activity are provided below.
Western Blotting for Protein Degradation
This protocol describes the quantification of target protein levels following PROTAC treatment.[9]
Materials:
-
Cell lines expressing the target protein
-
Active PROTAC and inactive control compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of the active PROTAC, inactive control, and DMSO for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against the target protein.
-
Incubate with the primary antibody against the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the DMSO control to determine DC50 and Dmax values.[9]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.[10][11]
Materials:
-
Cell lines expressing the target protein
-
Active PROTAC and inactive control compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against the E3 ligase component (e.g., anti-CRBN) or the target protein
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as listed above)
Procedure:
-
Cell Treatment: Treat cells with the active PROTAC, inactive control, or DMSO. Pre-treat with a proteasome inhibitor to prevent degradation of the target protein.
-
Cell Lysis: Lyse cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate cell lysates with the antibody against the E3 ligase or target protein, or with control IgG.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing for the POI and the E3 ligase component to confirm their co-precipitation.
Visualizing the Mechanism and Workflow
PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway of a thalidomide-based PROTAC, leading to the ubiquitination and subsequent degradation of a target protein.
Caption: Mechanism of CRBN-based PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Validation
This diagram outlines the key steps involved in validating the activity and mechanism of a novel PROTAC.
Caption: Workflow for validating PROTAC-mediated protein degradation.
Logical Relationship of Controls
This diagram illustrates the logical basis for using an inactive control in PROTAC experiments.
Caption: Logic of using an inactive control in PROTAC experiments.
Conclusion
The use of appropriate controls is fundamental to the rigorous validation of PROTACs. By comparing the cellular effects of an active PROTAC derived from this compound with its corresponding CRBN-binding deficient inactive control, researchers can unequivocally demonstrate that the observed protein degradation is a direct consequence of the intended PROTAC mechanism. The experimental protocols and visualizations provided in this guide serve as a valuable resource for scientists and developers in the field of targeted protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grant.rscf.ru [grant.rscf.ru]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Mass Spectrometry Analysis of PROTACs Synthesized with Thalidomide-NH-C6-NH-Boc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry-based techniques for the characterization and quantification of Proteolysis Targeting Chimeras (PROTACs) synthesized using a Thalidomide-NH-C6-NH-Boc linker. PROTACs are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system.[1][2] Thalidomide (B1683933) and its derivatives are commonly used to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component of this system.[3][] The this compound linker provides a versatile platform for synthesizing PROTACs, enabling the attachment of a target protein ligand to the thalidomide moiety.[5] Mass spectrometry is an indispensable tool for the development and characterization of these complex molecules, allowing for their quantification in biological matrices and the elucidation of their mechanism of action.[1]
Comparative Analysis of Mass Spectrometry Techniques
The two primary mass spectrometry-based approaches for analyzing PROTACs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis and Native Mass Spectrometry (nMS) for the characterization of non-covalent protein-ligand and protein-protein interactions.
| Feature | LC-MS/MS (Quantitative Proteomics) | Native Mass Spectrometry (nMS) |
| Primary Application | Quantification of PROTACs and their metabolites in biological matrices (e.g., plasma, cell lysates).[6][7] Measurement of target protein degradation.[8][9] | Characterization of the formation and stoichiometry of the ternary complex (Target Protein-PROTAC-E3 Ligase).[10][11][12] |
| Sample State | Denatured (proteins are digested into peptides).[1][8] | Native (protein complexes are kept intact).[10][11] |
| Instrumentation | High-resolution mass spectrometers (e.g., Orbitrap) coupled with liquid chromatography.[1][9] | Mass spectrometers modified for transmission of large, non-covalent complexes (e.g., Synapt G2Si).[10][12] |
| Key Insights | Pharmacokinetics, dose-dependent target degradation, off-target effects.[2][6] | Mechanism of action, cooperativity of ternary complex formation, screening for effective degraders.[11][13] |
| Limitations | Does not provide direct evidence of ternary complex formation. | Less suitable for precise quantification in complex biological matrices.[10] |
Experimental Protocols
Quantitative Analysis of PROTACs and Target Protein Degradation by LC-MS/MS
This protocol outlines a general workflow for quantifying the abundance of a target protein in cell lysates following treatment with a thalidomide-based PROTAC.
a. Sample Preparation:
-
Cell Culture and Treatment: Culture cells of interest and treat with varying concentrations of the PROTAC and a vehicle control for a specified time.[8][9]
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[8]
b. Protein Digestion:
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.[1]
-
Digestion: Digest the proteins into peptides using an enzyme such as trypsin overnight at 37°C.[1]
-
Peptide Cleanup: Purify the resulting peptide mixture using solid-phase extraction (SPE).[1]
c. LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the peptides using a reverse-phase liquid chromatography system.[14]
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution tandem mass spectrometer.[1][9] The instrument will identify and quantify peptides.
-
Data Analysis: Process the raw data using specialized software to identify proteins and quantify their relative abundance between treated and control samples.[8]
Analysis of Ternary Complex Formation by Native Mass Spectrometry
This protocol provides a general method for observing the non-covalent interactions between the target protein, the PROTAC, and the E3 ligase complex.
a. Sample Preparation:
-
Prepare solutions of the purified target protein, the E3 ligase complex (e.g., CRBN-DDB1), and the PROTAC in a volatile buffer such as ammonium (B1175870) acetate.[10][11]
-
Mix the components at desired molar ratios.[11]
b. Native MS Analysis:
-
Nanospray Ionization: Introduce the sample into the mass spectrometer using a nano-electrospray ionization (nESI) source. Use gentle instrument settings to preserve non-covalent interactions.[10][13]
-
Mass Analysis: Acquire mass spectra over a high m/z range to detect the large protein complexes.[1]
-
Data Analysis: Deconvolute the raw data to determine the masses of the species present in the solution. Identify peaks corresponding to the individual proteins, binary complexes, and the desired ternary complex.[1]
Visualizations
Caption: Signaling pathway of a thalidomide-based PROTAC.
Caption: Experimental workflows for mass spectrometry analysis of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. benchchem.com [benchchem.com]
- 5. This compound, 2093536-13-9 | BroadPharm [broadpharm.com]
- 6. lcms.cz [lcms.cz]
- 7. sciex.com [sciex.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Native mass spectrometry interrogation of complexes formed during targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Thalidomide-NH-C6-NH-Boc versus VHL-Based Linkers for PROTACs
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical decision in this design process is the selection of the E3 ubiquitin ligase to be hijacked and the chemical linker that connects the E3 ligase ligand to the target protein binder. This guide provides a detailed comparison between two widely employed strategies: the use of thalidomide-based linkers, specifically focusing on the Thalidomide-NH-C6-NH-Boc motif for recruiting the Cereblon (CRBN) E3 ligase, and the utilization of von Hippel-Lindau (VHL) E3 ligase-based linkers.
This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data. It is important to note that direct head-to-head comparisons of PROTACs using the precise this compound linker versus a VHL-based linker for the same protein of interest are not extensively available in the public domain. Therefore, this guide draws upon broader comparisons between CRBN- and VHL-based PROTACs, with a focus on those employing alkyl and polyethylene (B3416737) glycol (PEG) linkers to provide a comprehensive overview.
Mechanism of Action: Two Distinct E3 Ligase Systems
Both CRBN- and VHL-based PROTACs operate on the fundamental principle of inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. However, the specific E3 ligase complexes they recruit and the nature of their interactions differ significantly.
Thalidomide-based PROTACs , such as those synthesized using this compound, recruit the CRL4-CRBN E3 ligase complex. Thalidomide (B1683933) and its analogs, including lenalidomide (B1683929) and pomalidomide, are well-established binders of CRBN. The "this compound" moiety provides the CRBN-binding function, with the C6 alkyl amine chain serving as a linker of defined length and chemical properties to be connected to the target-binding warhead. The Boc (tert-butyloxycarbonyl) group is a protecting group for the terminal amine, which is removed to allow for conjugation.
VHL-based PROTACs , on the other hand, recruit the VCB-Cul2-RBX1 E3 ligase complex. The ligands for VHL are typically derived from the hypoxia-inducible factor 1α (HIF-1α) peptide, which is a natural substrate of VHL. These ligands are generally more peptide-like in nature compared to the smaller, more drug-like thalidomide analogs.
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). The following tables summarize comparative data for CRBN- and VHL-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in the field.
Table 1: Comparative Degradation Potency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | CRBN | BRD4 | MV4;11 | 8 | >98 | [1] |
| MZ1 | VHL | BRD4 | HeLa | 29 | >90 | [1] |
| ARV-825 | CRBN | BRD4 | RS4;11 | <1 | >95 | [1] |
| ARV-771 | VHL | BRD4 | 22Rv1 | <1 | >95 | [1] |
Key Observations from Performance Data:
-
Potency (DC50): Both CRBN- and VHL-based PROTACs can achieve highly potent degradation of their target proteins, often in the nanomolar or even picomolar range.[1] The specific potency is highly dependent on the target protein, the specific ligands used, and the nature of the linker.[1]
-
Efficacy (Dmax): Both classes of PROTACs are capable of inducing near-complete degradation of their targets, with Dmax values often exceeding 90%.[1]
Key Considerations in Linker Design and E3 Ligase Selection
The choice between a thalidomide-based linker and a VHL-based linker is not straightforward and involves a trade-off between several factors that can significantly impact the overall properties of the PROTAC.
Table 2: Qualitative Comparison of Thalidomide-based and VHL-based Linkers
| Feature | Thalidomide-based Linkers (for CRBN) | VHL-based Linkers |
| Ligand Properties | Smaller, more "drug-like" molecules.[1] | Generally larger and more peptide-like, which can present challenges for oral bioavailability.[1] |
| Pharmacokinetics | The smaller size may offer advantages in terms of oral bioavailability and cell permeability.[1] | Can be more challenging to optimize for favorable pharmacokinetic properties. |
| Selectivity | The choice of E3 ligase can influence the off-target profile. Some studies report different off-target effects compared to VHL-based PROTACs for the same target.[1] | May exhibit a different off-target profile compared to CRBN-based counterparts.[1] |
| Cellular Activity | Activity can sometimes be more cell-type dependent.[1] | Have been shown to be broadly active across a wide range of cell lines.[1] |
| Ternary Complex Stability | CRBN-based PROTACs often exhibit faster turnover rates. | VHL-based PROTACs tend to form more stable ternary complexes. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of PROTAC performance.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[1]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
-
Reaction Setup: Assemble the reaction on ice in a microcentrifuge tube. The reaction mixture typically contains purified E1 activating enzyme, E2 conjugating enzyme, the respective E3 ligase complex (CRL4-CRBN or VCB-Cul2-RBX1), the purified target protein, ubiquitin, ATP, and the PROTAC.
-
Controls: Include essential control reactions, such as "No E1," "No E3," and "No PROTAC" (vehicle control), to validate the results.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Analyze the reaction products by Western blotting using an antibody against the target protein.
-
Interpretation: A ladder of higher molecular weight bands or a smear above the unmodified target protein band indicates successful polyubiquitination.
Cell Viability Assay
This assay assesses the downstream functional consequences of target protein degradation, such as inhibition of cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the plates for a desired period (e.g., 48 or 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Conclusion
Both thalidomide-based (CRBN-recruiting) and VHL-based PROTACs are powerful tools for inducing targeted protein degradation. The choice between them is multifaceted and depends on the specific target protein, the desired selectivity profile, and the intended therapeutic application. While direct comparative data for PROTACs utilizing the specific this compound linker is limited, the broader comparison of CRBN and VHL-based degraders reveals that both are capable of achieving potent and efficacious protein degradation. VHL-based PROTACs have demonstrated broad activity across various cell lines, whereas the smaller, more drug-like nature of thalidomide-based ligands may offer advantages in developing orally bioavailable drugs.[1] Ultimately, the optimal PROTAC design for a given target will likely necessitate the empirical testing of both CRBN and VHL-recruiting molecules, coupled with careful optimization of the linker and the target-binding warhead.
References
Assessing the Selectivity of PROTACs Utilizing Thalidomide-NH-C6-NH-Boc: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide (B1683933) and its analogs, which bind to the Cereblon (CRBN) E3 ligase, are frequently employed for this purpose. The "Thalidomide-NH-C6-NH-Boc" is a versatile chemical linker that facilitates the conjugation of a thalidomide moiety to a target protein binder, forming a PROTAC. This guide provides a comparative assessment of the selectivity of PROTACs developed with this linker, supported by experimental data from representative thalidomide-based PROTACs.
The selectivity of a PROTAC is paramount to its therapeutic success, minimizing off-target effects and ensuring that only the protein of interest is targeted for degradation. The choice of E3 ligase ligand, the linker connecting it to the target-binding ligand, and the nature of the target binder itself all significantly influence the selectivity profile of the resulting PROTAC. Thalidomide-based PROTACs, while highly effective, are known to have inherent off-target effects due to the "molecular glue" activity of the thalidomide moiety, which can induce the degradation of endogenous neosubstrates, most notably zinc finger transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3).[1]
Comparative Analysis of Selectivity
The selectivity of a PROTAC is not solely dependent on the binding affinity of its "warhead" to the target protein. A crucial factor is the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] Even a promiscuous kinase inhibitor, when incorporated into a PROTAC, can lead to the degradation of only a small subset of the kinases it binds to.[2][3] This highlights that the protein-protein interactions between the E3 ligase and the target protein, mediated by the PROTAC, are key determinants of degradation selectivity.[2]
On-Target Potency and Off-Target Effects
The primary measure of a PROTAC's effectiveness is its on-target degradation potency, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). However, a comprehensive assessment requires proteome-wide analysis to identify and quantify off-target degradation. Mass spectrometry-based quantitative proteomics is the gold standard for this, providing an unbiased view of the PROTAC's impact on the entire proteome.[3]
Table 1: Representative Degradation Data for a Thalidomide-Based PROTAC Targeting BRD4
| Protein | Description | Fold Change vs. Control | p-value |
| BRD4 | Bromodomain-containing protein 4 (On-Target) | -4.2 | <0.001 |
| BRD2 | Bromodomain-containing protein 2 (Family Member) | -2.5 | <0.01 |
| BRD3 | Bromodomain-containing protein 3 (Family Member) | -2.1 | <0.01 |
| IKZF1 | Ikaros (Known Off-Target) | -3.8 | <0.001 |
| IKZF3 | Aiolos (Known Off-Target) | -3.5 | <0.001 |
| ZFP91 | Zinc finger protein 91 (Potential Off-Target) | -1.8 | <0.05 |
This data is illustrative and based on typical results for thalidomide-based PROTACs targeting BET bromodomains.
Table 2: Comparative Degradation Potency (DC50 and Dmax) of Representative PROTACs
| PROTAC | Target | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Representative BRD4 Degrader | BRD4 | Thalidomide-based | HeLa | ~10 | >90 | Adapted from[4] |
| NC-1 | BTK | Thalidomide-based | Mino | 2.2 | 97 | [5] |
| ARV-825 | BRD4 | Pomalidomide-based | Jurkat | <1 | >95 | Adapted from[3] |
| SHP2 Degrader (11) | SHP2 | Thalidomide-based | HeLa | 6.02 | >90 | [6] |
Experimental Protocols
Accurate assessment of PROTAC selectivity relies on robust experimental methodologies. The following are key protocols used in the characterization of thalidomide-based PROTACs.
Quantitative Western Blotting for DC50 and Dmax Determination
This method is used to quantify the levels of the target protein after treatment with the PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[3]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific to the target protein, as well as a primary antibody for a loading control (e.g., GAPDH, β-actin).[3]
-
Detection and Analysis: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot the data to determine the DC50 and Dmax values.[3][7]
Global Proteomics Analysis by Mass Spectrometry
This technique provides an unbiased, proteome-wide view of PROTAC selectivity.
-
Sample Preparation: Treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control. Harvest and lyse the cells, typically in a urea-based buffer.[3]
-
Protein Digestion and Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. For quantitative analysis, label the peptides with tandem mass tags (TMT).[3]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Data Analysis: Process the raw data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or downregulated. Volcano plots are commonly used to visualize these changes.[3]
Visualizing Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC selectivity.
Strategies to Enhance Selectivity
Given the known off-target profile of thalidomide, strategies to improve the selectivity of PROTACs utilizing the "this compound" linker are crucial. Modifications to the thalidomide moiety, particularly at the C5 position of the phthalimide (B116566) ring, can sterically hinder the binding of neosubstrates like zinc finger proteins, thereby reducing off-target degradation.[1][8] Additionally, careful optimization of the linker length and composition is critical for promoting favorable protein-protein interactions within the ternary complex, which can enhance on-target degradation and improve selectivity.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Thalidomide-NH-C6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Operational and Disposal Plan
Thalidomide-NH-C6-NH-Boc is a synthetic E3 ligase ligand-linker conjugate utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Given its structural relation to thalidomide (B1683933), a compound with known potent biological activity and teratogenic effects, and its role as a PROTAC component, it is imperative that this compound be handled with the utmost care and disposed of as hazardous chemical waste.[3][4] Adherence to stringent disposal protocols is critical to mitigate risks to personnel and the environment.
This guide provides a procedural, step-by-step plan for the proper disposal of this compound, aligning with general laboratory safety principles and hazardous waste management regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on information for similar thalidomide derivatives and PROTACs.[5][6]
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. All laboratory personnel must be trained in the proper handling of potent and hazardous compounds.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Gloves: Chemical-resistant gloves are required. Double-gloving is recommended.
-
Eye Protection: Safety goggles or a face shield should be worn at all times.
-
Lab Coat: A dedicated lab coat, preferably disposable or made of a resistant material, is mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is necessary. All handling of the solid compound should be performed in a certified chemical fume hood or a containment glove box.
Quantitative Data Summary
The following table summarizes key data for this compound, compiled from supplier product data sheets.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 2093536-13-9 | [7] |
| Molecular Formula | C₂₄H₃₂N₄O₆ | [7] |
| Molecular Weight | 472.53 g/mol | [7] |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (in solution) | -80°C for up to 6 months | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | General Guidance |
Disposal Workflow and Procedures
The primary and mandatory method for the disposal of this compound and all contaminated materials is through a certified hazardous waste management service, typically involving incineration.[5][6]
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Establish dedicated, clearly marked hazardous waste streams for all materials contaminated with this compound.[5]
-
Solid Waste: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.
-
Liquid Waste: Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.[5]
-
Sharps Waste: Any contaminated needles, scalpels, or other sharp objects must be placed in a designated, puncture-proof cytotoxic sharps container.
-
-
Waste Collection and Containment:
-
Containers: Use containers that are compatible with the chemical waste and are in good condition (leak-proof with secure lids).[8][9] The original chemical container is often a good choice for unused product.[9]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[10][11]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[12]
-
-
Temporary Storage:
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not exceed the accumulation time limits for hazardous waste as specified by your institution and local regulations.[11]
-
Experimental Protocols
Spill Cleanup Protocol
Immediate and thorough cleanup of any spills is crucial to prevent exposure and contamination.
-
1. Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.
-
2. Don PPE: Ensure you are wearing the appropriate PPE as described above (double gloves, lab coat, safety goggles, and respirator if dealing with powder).
-
3. Containment:
-
Liquid Spill: Cover the spill with an absorbent material (e.g., chemical absorbent pads, vermiculite, or sand).
-
Powder Spill: Carefully cover the spill with dampened absorbent wipes to avoid raising dust. Do not dry sweep.
-
-
4. Collection: Carefully collect all contaminated absorbent materials and any broken glass using scoops or forceps and place them into a designated hazardous waste container.
-
5. Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or methanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
Optional Chemical Inactivation Protocols (Use with Extreme Caution)
The following protocols are based on general chemical principles for the degradation of complex organic molecules and have been suggested for other PROTAC compounds.[13] These methods have not been validated for this compound. They should only be performed by trained personnel after a thorough risk assessment and with explicit approval from the institutional EHS office. The treated waste must still be disposed of as hazardous chemical waste.
1. Oxidative Degradation using Sodium Hypochlorite (Bleach)
-
Principle: Bleach can degrade and inactivate some cytotoxic compounds through oxidation.
-
Materials:
-
Waste solution containing this compound.
-
Standard household bleach (e.g., 5.25% sodium hypochlorite).
-
Appropriate glass container for the reaction.
-
-
Procedure:
-
In a chemical fume hood, place the waste solution in a suitable glass container.
-
Slowly add a 1:5 to 1:10 volume of bleach to the waste solution (e.g., for 10 mL of waste, add 1-2 mL of bleach).
-
Caution: Mixing bleach with certain organic solvents (like DMSO) can cause a significant exothermic reaction. Add the bleach very slowly, with constant stirring, and in a vessel that can withstand temperature changes.
-
Allow the mixture to stir at room temperature for at least 24 hours to ensure complete reaction.
-
Collect the resulting solution in a labeled hazardous waste container for EHS pickup.
-
2. Acid/Base Hydrolysis
-
Principle: The ester and amide bonds in the thalidomide structure, as well as the Boc protecting group, are susceptible to hydrolysis under strong acidic or basic conditions.
-
Materials:
-
Waste solution containing this compound.
-
1 M Sodium Hydroxide (NaOH) for base hydrolysis.
-
1 M Hydrochloric Acid (HCl) for acid hydrolysis.
-
pH paper or pH meter.
-
Appropriate glass container for the reaction.
-
-
Procedure (Base Hydrolysis):
-
In a chemical fume hood, place the waste solution in a suitable glass container.
-
Slowly add 1 M NaOH to the solution while stirring until the pH is >12.
-
Allow the mixture to stir at room temperature for at least 24 hours.
-
Carefully neutralize the solution with 1 M HCl to a pH between 6 and 8.
-
Collect the neutralized solution in a labeled hazardous waste container for EHS pickup.
-
-
Procedure (Acid Hydrolysis):
-
In a chemical fume hood, place the waste solution in a suitable glass container.
-
Slowly add 1 M HCl to the solution while stirring until the pH is <2.
-
Allow the mixture to stir at room temperature for at least 24 hours.
-
Carefully neutralize the solution with 1 M NaOH to a pH between 6 and 8.
-
Collect the neutralized solution in a labeled hazardous waste container for EHS pickup.
-
By implementing these procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting both laboratory personnel and the wider environment. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.
References
- 1. This compound, 2093536-13-9 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. vumc.org [vumc.org]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for Thalidomide-NH-C6-NH-Boc
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Personal Protective Equipment, and Disposal of Thalidomide-NH-C6-NH-Boc.
This compound, a derivative of thalidomide, is a potent compound that requires meticulous handling to ensure the safety of laboratory personnel and the environment. Due to its structural similarity to thalidomide, it should be treated as a hazardous substance with potential teratogenic, carcinogenic, and mutagenic properties.[1][2] Adherence to strict safety protocols is paramount to minimize exposure risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling this compound. It is crucial to use PPE that has been tested for use with cytotoxic compounds.[3]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves.[3][4] | Provides a primary barrier against dermal exposure. Double gloving offers additional protection in case of a breach in the outer glove. |
| Inner glove tucked under the gown cuff, outer glove over the cuff. | Prevents skin exposure at the wrist. | |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[4] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield.[1][4] | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR) may be required based on the risk assessment, especially when handling powders or creating aerosols.[5] | Minimizes the risk of inhaling hazardous particles. |
| Shoe Covers | Disposable shoe covers.[4] | Prevents the tracking of contaminants out of the designated handling area. |
| Hair Cover | Disposable hair cover or bonnet.[4] | Contains hair and prevents it from becoming a source of contamination. |
Experimental Protocol: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe and Hair Covers: Put on shoe covers and a hair cover.
-
Gown: Don the gown, ensuring it is securely fastened at the back.
-
Mask/Respirator: Fit the respirator or mask to your face, ensuring a proper seal.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of gloves, tucking the cuffs under the gown sleeves. Don the second pair of gloves, pulling the cuffs over the gown sleeves.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated cytotoxic waste container.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together. As you unfasten the gown, peel it away from your body, rolling it into a ball with the contaminated side inward. As you roll down the sleeves, peel off the inner gloves so they are contained within the gown. Dispose of the bundle in the cytotoxic waste container.
-
Hand Hygiene: Perform hand hygiene immediately.
-
Exit Controlled Area: Exit the designated handling area.
-
Eye and Respiratory Protection: Remove the face shield/goggles and then the mask/respirator.
-
Hand Hygiene: Perform hand hygiene again.
Operational Plan for Handling this compound
Engineering Controls:
-
All handling of this compound, especially weighing and reconstituting powders, should be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment isolator to minimize aerosol generation and exposure.[5]
-
The work area should be designated for potent compound handling and clearly marked with appropriate warning signs.
Procedural Steps:
-
Preparation: Before starting, ensure all necessary materials, including PPE, spill kits, and waste containers, are readily available.
-
Weighing: If weighing the solid compound, do so on a tared weigh paper within the BSC. Use a dedicated spatula and equipment.
-
Reconstitution: If preparing a solution, add the solvent slowly to the powder to avoid splashing.
-
Handling Solutions: When working with solutions, use Luer-Lok syringes and needles to prevent accidental disconnection.
-
Decontamination: After each use, decontaminate all surfaces and equipment within the BSC with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite (B82951) followed by a neutralizing agent like sodium thiosulfate, and then water).
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Solid Waste: Used gloves, gowns, shoe covers, and any other contaminated disposable items should be placed in a designated, labeled, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: Unused solutions or contaminated liquids should be collected in a clearly labeled, sealed container for hazardous chemical waste disposal. Do not pour down the drain.
-
Sharps: Needles and other sharps should be placed in a designated sharps container for cytotoxic waste.
Follow your institution's specific guidelines for the final disposal of cytotoxic waste.
Below is a diagram illustrating the procedural workflow for safely handling this compound.
Caption: Workflow for Safe Handling of Potent Compounds.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. england.nhs.uk [england.nhs.uk]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
